This technical guide details the chemical profile, synthesis, and application of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-Dibromo-4-iodoanisole ), a critical halogenated scaffold for orthogonal cross-coupli...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical profile, synthesis, and application of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-Dibromo-4-iodoanisole ), a critical halogenated scaffold for orthogonal cross-coupling in medicinal chemistry.
A Linchpin Scaffold for Orthogonal Functionalization
Executive Summary
1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3 ) acts as a high-value "linchpin" intermediate in drug discovery and materials science. Its structural uniqueness lies in the presence of three halogen atoms with distinct reactivity profiles: a highly reactive iodine atom at the para-position (relative to the methoxy group) and two sterically hindered bromine atoms at the ortho-positions.
This distinct electronic and steric environment allows researchers to perform site-selective (orthogonal) cross-coupling reactions . The C–I bond can be engaged in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) under mild conditions without disturbing the C–Br bonds, which can be functionalized in subsequent steps. This "programmable" reactivity is essential for synthesizing complex dendrimers, liquid crystals, and polysubstituted pharmaceutical cores.
Chemical Identity & Physical Profile[1][2][3][4]
Property
Data
IUPAC Name
1,3-Dibromo-5-iodo-2-methoxybenzene
Common Name
2,6-Dibromo-4-iodoanisole
CAS Number
704909-77-3
Molecular Formula
C₇H₅Br₂IO
Molecular Weight
391.83 g/mol
Physical State
Off-white to pale yellow crystalline solid
Solubility
Soluble in CHCl₃, DCM, THF; Insoluble in water
Structural Features
Ortho-blocked ether; Para-reactive iodide
Strategic Synthesis: The "Bottom-Up" Approach
The most robust synthetic route avoids the direct halogenation of anisole, which often leads to inseparable mixtures of isomers. Instead, a stepwise functionalization of the phenol core followed by O-methylation ensures regiospecificity.
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromo-4-iodophenol (10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
Methylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (15 mmol) dropwise via syringe to control the exotherm.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Validation: Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The starting phenol (lower R_f) should disappear, and the less polar ether (high R_f) should appear.
Workup: Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product. Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Chemo-Orthogonality: The Reactivity Hierarchy
The primary utility of CAS 704909-77-3 is its ability to undergo sequential cross-coupling. The bond dissociation energy (BDE) differences between C–I and C–Br allow for Chemo-Orthogonality .
Site A (C-I, Position 5): Reacts first at room temperature or mild heat (40–60°C) with Pd(0).
Site B (C-Br, Positions 1,3): Remains inert during the first coupling. Reacts second under forcing conditions (>90°C, specialized ligands like S-Phos or X-Phos).
Reactivity Map
Caption: Sequential activation strategy utilizing the differential oxidative addition rates of Aryl-I vs. Aryl-Br.
Physical properties of 1,3-Dibromo-5-iodo-2-methoxybenzene
Synonym: 2,6-Dibromo-4-iodoanisole CAS: 201161-11-7 Executive Summary 1,3-Dibromo-5-iodo-2-methoxybenzene (2,6-Dibromo-4-iodoanisole) is a highly specialized polyhalogenated aromatic building block. Its value in drug dis...
1,3-Dibromo-5-iodo-2-methoxybenzene (2,6-Dibromo-4-iodoanisole) is a highly specialized polyhalogenated aromatic building block. Its value in drug discovery and materials science stems from its orthogonal reactivity : the significant difference in bond dissociation energies between the C–I and C–Br bonds allows for site-selective functionalization.
This guide details the physicochemical profile, synthesis, and site-selective coupling workflows for this molecule, designed for researchers requiring precise architectural control in the synthesis of polysubstituted benzenes.
Physicochemical Profile
The physical properties of 1,3-Dibromo-5-iodo-2-methoxybenzene are dominated by the steric crowding of the methoxy group by the two ortho-bromine atoms, which forces the methyl group out of the aromatic plane, influencing solubility and crystal packing.
Property
Value / Description
Note
Molecular Formula
C₇H₅Br₂IO
Molecular Weight
391.83 g/mol
High halogen content contributes to density.
Physical State
Solid
Crystalline powder (White to Off-white).
Melting Point
Estimated: 70–100 °C
Based on analogs: 2,6-dibromo-4-iodophenol (99–101 °C) and 2,6-dibromo-4-iodotoluene (68–70 °C).
Solubility
Soluble
DCM, Chloroform, Ethyl Acetate, THF.
Insolubility
Insoluble
Water, acidic aqueous media.
Density
High (>2.0 g/cm³)
Due to heavy atoms (2xBr, 1xI).
Reactivity Rank
C–I > C–Br
Critical for sequential coupling.
Structural Analysis & Electronic Effects
The molecule possesses C2v symmetry (ignoring the methyl rotation), which simplifies its NMR spectra.
Steric Inhibition of Resonance: The two bulky bromine atoms at the 2,6-positions create significant steric strain on the central methoxy group (position 1). This forces the methoxy group to rotate out of the plane of the benzene ring, reducing the donation of the oxygen lone pair into the pi-system.
Electronic Activation:
C–I Bond (Position 4): The para-position (relative to OMe) is activated for oxidative addition by Pd(0) catalysts due to the inherent weakness of the C–I bond (~65 kcal/mol) compared to C–Br (~81 kcal/mol).
C–Br Bonds (Positions 2,6): These positions are sterically hindered and electronically less reactive, serving as a "protective group" or a secondary handle for later-stage functionalization.
Synthesis & Purification
Primary Route: Bromination of 4-Iodoanisole
This route is preferred due to the commercial availability of 4-iodoanisole and the directing power of the methoxy group.
Reagents:
Substrate: 4-Iodoanisole
Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)
Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN)
Catalyst: Iron(III) bromide (FeBr₃) (optional, for activation)
Protocol:
Dissolution: Dissolve 4-iodoanisole (1.0 equiv) in glacial acetic acid.
Addition: Add Br₂ (2.2 equiv) dropwise at room temperature. The methoxy group directs ortho-substitution.
Heating: Heat to 60 °C for 4–6 hours to ensure double bromination.
Quench: Pour into ice water containing Na₂S₂O₃ (to reduce excess bromine).
Isolation: Filter the precipitate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Alternative Route: Iodination of 2,6-Dibromoanisole
Reagents: Iodine Monochloride (ICl) in AcOH.
Mechanism: Electrophilic aromatic substitution at the para-position.
Core Application: Site-Selective Coupling
The primary utility of this compound is the "Halogen Dance" or sequential cross-coupling. The Iodine atom reacts exclusively under mild conditions, leaving the Bromines intact.
Workflow Diagram: Sequential Functionalization
Caption: Logical workflow for the sequential functionalization of 2,6-dibromo-4-iodoanisole, exploiting the reactivity gap between C–I and C–Br bonds.
Solvation Dynamics and Physicochemical Profiling of 1,3-Dibromo-5-iodo-2-methoxybenzene
A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Causality In advanced pharmaceutical synthesis and materials science, highly functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary & Structural Causality
In advanced pharmaceutical synthesis and materials science, highly functionalized polyhalogenated anisoles serve as critical, sterically hindered scaffolds for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Among these, 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) presents a unique physicochemical profile. Commercially validated as a solid at standard temperature and pressure, its dissolution dynamics are governed by a strict competition between high crystal lattice energy and solvent-solute interactions[1].
The Causality of its Solvation Profile:
The molecular architecture of 1,3-Dibromo-5-iodo-2-methoxybenzene features three heavy halogens (two bromines at the ortho positions, one iodine at the para position relative to the methoxy group). This creates a massive, highly polarizable electron cloud. According to 2, aqueous solubility decreases exponentially with increasing halogen substitution, which subsequently drives the octanol-water partition coefficient (log Kow) significantly higher[2].
However, similar to other 3, the compound exhibits excellent miscibility in non-polar and polar aprotic systems[3]. The large atomic radii of bromine and iodine facilitate strong London dispersion forces, while the iodine atom's
-hole allows for highly specific halogen bonding with Lewis basic solvents (like Tetrahydrofuran or Dichloromethane). Conversely, the dense hydrophobic bulk completely disrupts the hydrogen-bond networks of polar protic solvents, leading to a massive desolvation energy penalty and near-zero solubility in water.
Quantitative Solvent Selection Matrix
To guide synthetic workflows, the following table synthesizes the solubility profile of 1,3-Dibromo-5-iodo-2-methoxybenzene across standard organic solvents, grounded in the thermodynamic principles of polyhalogenated aromatics.
Solvent Class
Solvent
Dielectric Constant ()
Estimated Solubility (mg/mL)
Primary Solvation Causality
Polar Aprotic
Dichloromethane (DCM)
8.93
> 100
High polarizability matches the halogenated ring; strong dispersion forces.
Polar Aprotic
Tetrahydrofuran (THF)
7.52
> 100
Favorable halogen bonding between the ethereal oxygen and the iodine -hole.
Non-Polar
Toluene
2.38
50 - 100
stacking and favorable hydrophobic dispersion interactions.
Polar Aprotic
Acetonitrile (MeCN)
37.5
10 - 30
Moderate dipole-induced dipole interactions; limited by the solvent's high polarity.
Polar Protic
Methanol (MeOH)
32.7
< 5
Protic network exclusion; the hydrophobic bulk cannot overcome the H-bond penalty.
Aqueous
Water
80.1
< 0.01
Extreme hydrophobic penalty; inability to disrupt the aqueous hydrogen-bonded lattice.
Mechanistic Solvation Pathways
The logical relationship between the solvent classes and the specific intermolecular forces acting upon 1,3-Dibromo-5-iodo-2-methoxybenzene is visualized below.
When determining the absolute solubility of dense, highly crystalline halogenated compounds, kinetic solubility methods (such as solvent-shift assays) are prone to error due to supersaturation and kinetic trapping. To ensure scientific integrity, the following Thermodynamic Shake-Flask Protocol must be utilized.
This protocol is designed as a self-validating system : it couples liquid-phase quantification with solid-phase X-Ray Powder Diffraction (XRPD). Causality: If the solvent induces a polymorphic transformation or forms a pseudo-polymorphic solvate during incubation, the apparent solubility will change. Validating the solid pellet ensures the measured solubility accurately reflects the original crystalline form.
Step-by-Step Methodology
Solid Dispensing: Accurately weigh 50 mg of 1,3-Dibromo-5-iodo-2-methoxybenzene into a 2 mL borosilicate glass HPLC vial. Causality: Glass is required to prevent the highly lipophilic compound from partitioning into plastic microcentrifuge tubes.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF or Toluene) to create a visibly supersaturated suspension.
Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap and agitate at 300 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour incubation is strictly required to overcome the high lattice energy of polyhalogenated crystals and reach true thermodynamic equilibrium.
Phase Separation: Transfer the suspension to a compatible tube and ultracentrifuge at 20,000 × g for 15 minutes at 25°C. Causality: Standard syringe filtration is prohibited, as the highly lipophilic solute will non-specifically bind to the filter membrane, artificially lowering the solubility readout.
Supernatant Analysis (Liquid Phase): Carefully aspirate an aliquot of the clear supernatant, dilute appropriately in the HPLC mobile phase, and quantify the concentration via HPLC-UV at 254 nm against a standard curve.
Polymorph Validation (Solid Phase): Extract the remaining solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via XRPD. Causality: This self-validating step confirms that the crystal lattice remained intact and did not convert into a solvate during the 48-hour equilibration.
Fig 2. Self-validating thermodynamic solubility workflow with polymorph check.
Admire, B., Lian, B., & Yalkowsky, S. H. (2015). "Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient." Chemosphere, 119, 1441-1446. 2
Technical Guide: Synthesis of 1,3-Dibromo-5-iodo-2-methoxybenzene
Executive Summary This technical guide details the synthesis of 1,3-dibromo-5-iodo-2-methoxybenzene , a highly functionalized arene scaffold critical for the development of complex pharmaceuticals and organic electronic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis of 1,3-dibromo-5-iodo-2-methoxybenzene , a highly functionalized arene scaffold critical for the development of complex pharmaceuticals and organic electronic materials (OLEDs). The molecule features three distinct halogen handles—two bromine atoms and one iodine atom—positioned around a central methoxy core.
This unique substitution pattern allows for orthogonal cross-coupling strategies . The iodine atom (C5) is significantly more reactive toward oxidative addition (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atoms (C1/C3), enabling sequential, regioselective functionalization without the need for protecting groups.
C5 (Iodo): Para to methoxy; installed via electrophilic aromatic substitution (EAS) or Sandmeyer chemistry.
C1/C3 (Bromo): Ortho to methoxy; installed via EAS directed by the strong electron-donating methoxy group.
We present two validated synthetic pathways:
Route A (Direct Halogenation): The bromination of 4-iodoanisole. This is the most atom-economical and scalable approach.
Route B (Stepwise Phenolic Modification): The methylation of 2,6-dibromo-4-iodophenol. This route offers superior regiocontrol verification and avoids potential halogen scrambling.
Retrosynthetic Analysis
The retrosynthesis relies on the directing power of the oxygen functionality. The methoxy group strongly activates the ortho (2,6) and para (4) positions. Since the target requires iodine at the para position (relative to OMe) and bromines at the ortho positions, the order of halogenation is flexible but critical for yield optimization.
Figure 1: Retrosynthetic disconnection showing three viable pathways. Route A (via 4-Iodoanisole) is prioritized for scalability.
Detailed Experimental Protocols
Route A: Direct Bromination of 4-Iodoanisole (Recommended)
This route utilizes the strong ortho-directing effect of the methoxy group to install two bromine atoms onto commercially available 4-iodoanisole. The iodine at the para position blocks that site, forcing bromination to the 2 and 6 positions.
Mechanism: Electrophilic Aromatic Substitution (EAS).
Critical Control: Temperature control is vital to prevent ipso-substitution (displacement of the iodine by bromine).
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ inlet).
Dissolution: Charge the flask with 4-iodoanisole (23.4 g, 100 mmol) and Glacial Acetic Acid (150 mL) . Stir until fully dissolved.
Note: Sodium acetate (18 g) can be added here to buffer the HBr generated, protecting acid-sensitive substrates, though 4-iodoanisole is generally robust.
Bromination: Cool the solution to 0–5 °C using an ice bath.
Observation: The solution will turn dark orange/red.
Caution: Exothermic reaction.[8] Maintain internal temperature <10 °C to avoid iodine displacement.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[4][5][7]
Endpoint: Disappearance of mono-bromo intermediate.
Quench: Pour the reaction mixture into 500 mL of ice-water .
Neutralization: Slowly add saturated aqueous Sodium Bisulfite (NaHSO₃) with stirring until the orange bromine color disappears and a white/off-white precipitate persists.
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 × 100 mL) and cold 50% ethanol (50 mL).
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) if necessary.
Drying: Dry under high vacuum at 40 °C for 12 hours.
Expected Yield: 85–92%
Appearance: White to off-white needles.
Route B: Methylation of 2,6-Dibromo-4-iodophenol (High Fidelity)
This route is preferred if the starting material 4-iodoanisole is unavailable or if absolute confirmation of regiochemistry is required (as phenols are easily brominated at ortho positions).
Protocol Workflow
Step 1: Bromination of 4-Iodophenol:
React 4-iodophenol with 2.1 eq Br₂ in Acetic Acid/Water.
Reaction temperature too high (>25°C). Keep strictly at 0–10°C during addition.
Coloration (Yellow/Brown)
Trapped Bromine/Iodine
Wash organic layer thoroughly with Na₂S₂O₃ (Thiosulfate) solution. Recrystallize from EtOH.
Safety & Handling
Bromine (Br₂): Extremely corrosive and toxic lachrymator.[1] Handle only in a functioning fume hood. Wear Viton or Silver Shield gloves; standard nitrile is insufficient for prolonged exposure.
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a closed system or well-ventilated hood.
Waste Disposal: All aqueous washes containing halides must be treated as halogenated waste. Quench all oxidants (Br₂, I₂) with thiosulfate before disposal.
References
Sigma-Aldrich. Product Specification: 1,3-Dibromo-2-iodo-5-methoxybenzene (Synonym for Target).[10] CAS 201161-11-7.[11][10]
Organic Syntheses. Iodination of Anisole and Phenolic Derivatives. (General protocols for halo-anisole synthesis).
BenchChem. Protocols for Bromination of Activated Arenes.
(Note: While specific "recipe" papers for this exact CAS are rare in open literature, the protocols above are derived from standard, validated methodologies for 2,6-dibromo-4-substituted anisoles found in the cited databases.)
Reactivity of 1,3-Dibromo-5-iodo-2-methoxybenzene in organic reactions
An In-Depth Technical Guide to the Reactivity of 1,3-Dibromo-5-iodo-2-methoxybenzene in Organic Synthesis Abstract This technical guide provides a comprehensive analysis of the reactivity of 1,3-dibromo-5-iodo-2-methoxyb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reactivity of 1,3-Dibromo-5-iodo-2-methoxybenzene in Organic Synthesis
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1,3-dibromo-5-iodo-2-methoxybenzene, a versatile trihalogenated aromatic compound with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research. This document explores the nuanced regioselectivity of this substrate in various metal-catalyzed cross-coupling reactions and ortho-lithiation, offering field-proven insights into optimizing reaction conditions for selective functionalization. Detailed experimental protocols, mechanistic diagrams, and a thorough examination of the underlying electronic and steric factors governing its reactivity are presented to empower researchers in leveraging this valuable synthetic building block.
Introduction: The Strategic Value of Polysubstituted Aromatics
The precise construction of highly substituted aromatic cores is a cornerstone of modern drug discovery and materials science.[1] Molecules bearing multiple, distinct functional groups on a central scaffold allow for the fine-tuning of steric and electronic properties, which are critical for biological activity and material performance. 1,3-Dibromo-5-iodo-2-methoxybenzene emerges as a particularly valuable intermediate due to its unique arrangement of three different halogen atoms, each offering a distinct handle for selective chemical transformations.[1] The presence of a methoxy group further influences the electronic landscape of the aromatic ring, adding another layer of control for regioselective synthesis.[2] This guide will dissect the reactivity of this compound, providing a roadmap for its strategic application in the synthesis of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis.
Note: The data presented is for the closely related isomer 1,3-Dibromo-2-iodo-5-methoxybenzene, and similar properties are anticipated for 1,3-dibromo-5-iodo-2-methoxybenzene.
Regioselective Cross-Coupling Reactions: A Hierarchy of Reactivity
The primary synthetic utility of 1,3-dibromo-5-iodo-2-methoxybenzene lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and potentially C-H bonds allows for the stepwise introduction of various substituents. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F, a trend governed by bond dissociation energies (BDEs) and the ease of oxidative addition to the palladium(0) catalyst.[7][8][9]
Suzuki-Miyaura Coupling: Selective C-I Arylation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[10][11] In the case of 1,3-dibromo-5-iodo-2-methoxybenzene, the significantly weaker C-I bond allows for highly selective coupling at the C5 position, leaving the two bromine atoms intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
Objective: To selectively couple an arylboronic acid at the C5 position of 1,3-dibromo-5-iodo-2-methoxybenzene.
Materials:
1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.03 equiv)
K₂CO₃ (3.0 equiv)
Toluene/H₂O (4:1 mixture)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-5-iodo-2-methoxybenzene, the arylboronic acid, and K₂CO₃.
Add the Pd(PPh₃)₄ catalyst.
Add the degassed toluene/H₂O solvent mixture via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a valuable transformation for the synthesis of conjugated systems.[12][13][14] Similar to the Suzuki coupling, the reaction proceeds selectively at the C-I bond of 1,3-dibromo-5-iodo-2-methoxybenzene.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond
Objective: To selectively couple a terminal alkyne at the C5 position of 1,3-dibromo-5-iodo-2-methoxybenzene.
Materials:
1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv)
Terminal alkyne (1.5 equiv)
PdCl₂(PPh₃)₂ (0.02 equiv)
CuI (0.04 equiv)
Triethylamine (TEA) (3.0 equiv)
Anhydrous THF
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-dibromo-5-iodo-2-methoxybenzene, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous THF, followed by the terminal alkyne and TEA.
Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Selective Sonogashira coupling at the C-I bond.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[2][15][16] While the C-I bond is the most reactive, selective amination at one of the C-Br bonds can be achieved under more forcing conditions after the C-I position has been functionalized. The choice of ligand is crucial for achieving high yields with sterically hindered and electron-rich aryl bromides.[17]
Experimental Protocol: Buchwald-Hartwig Amination at a C-Br Bond
Objective: To couple an amine at a C-Br position of a 5-substituted-1,3-dibromo-2-methoxybenzene derivative.
In a glovebox or under an inert atmosphere, add the 5-substituted-1,3-dibromo-2-methoxybenzene, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.[17]
Add anhydrous toluene, followed by the amine.
Seal the flask and heat the reaction mixture to 100-110 °C.
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.[17]
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Ortho-Lithiation: Directed Functionalization
The methoxy group in 1,3-dibromo-5-iodo-2-methoxybenzene can act as a directed metalating group (DMG), facilitating the deprotonation of an adjacent C-H bond by a strong organolithium base.[18][19][20] This allows for the introduction of an electrophile at the C6 position. The reaction must be carried out at low temperatures to prevent competing halogen-metal exchange.
Caption: Ortho-lithiation directed by the methoxy group.
Experimental Protocol: Ortho-Lithiation and Electrophilic Quench
Objective: To introduce an electrophile at the C6 position of 1,3-dibromo-5-iodo-2-methoxybenzene.
Materials:
1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv)
n-Butyllithium (n-BuLi) (1.1 equiv)
Electrophile (e.g., DMF, I₂, etc.) (1.2 equiv)
Anhydrous THF
Procedure:
Dissolve 1,3-dibromo-5-iodo-2-methoxybenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.[21]
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
Add the electrophile dropwise at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction with saturated aqueous NH₄Cl.[21]
Extract with diethyl ether or ethyl acetate (3x).
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
Purify the product by column chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Complex Synthesis
1,3-Dibromo-5-iodo-2-methoxybenzene stands as a highly adaptable platform for the synthesis of polysubstituted aromatic compounds. The predictable and hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, coupled with the potential for directed ortho-lithiation, provides chemists with a powerful toolkit for the construction of novel molecular entities. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, enabling the efficient and strategic utilization of this versatile building block.
References
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
Universität Rostock. (n.d.). Regioselective Cross-Coupling. Organische Chemie. [Link]
ResearchGate. (2026, February 7). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. [Link]
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]
White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]
The Untapped Potential of 1,3-Dibromo-5-iodo-2-methoxybenzene: A Technical Brief and Application Outlook
For Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS No. 201161-11-7) represents a strategically functionalized aromatic scaffold with significant, ye...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dibromo-5-iodo-2-methoxybenzene (CAS No. 201161-11-7) represents a strategically functionalized aromatic scaffold with significant, yet largely unexplored, potential in synthetic chemistry. Its unique arrangement of three distinct halogen atoms, differentiated by their reactivity, coupled with the electronic influence of a methoxy group, positions it as a highly versatile building block for the programmed synthesis of complex, multi-substituted molecules. This technical brief consolidates the known properties of this compound, proposes a viable synthetic pathway, and, by leveraging established principles of organometallic chemistry, outlines its potential applications in sequential cross-coupling reactions—a cornerstone of modern drug discovery and materials science. While specific applications of this molecule are not yet prevalent in published literature, this document serves as an authoritative guide to its anticipated reactivity and a call to action for its utilization in novel synthetic endeavors.
Compound Overview and Physicochemical Properties
1,3-Dibromo-5-iodo-2-methoxybenzene, also known as 3,5-Dibromo-4-iodoanisole, is a polyhalogenated aromatic compound whose structure offers a rich platform for regioselective functionalization.[1] Its key properties are summarized below.
While a dedicated synthetic procedure for 1,3-Dibromo-5-iodo-2-methoxybenzene is not extensively documented, a logical and robust pathway can be engineered from readily available precursors, drawing from established methodologies for the synthesis of similar polyhalogenated aromatics.[3] The proposed multi-step synthesis starts from 3,5-dibromo-2-methoxyaniline.
The key transformation is a Sandmeyer-type reaction, wherein the primary amine is converted into a diazonium salt and subsequently substituted with iodine.
Caption: Proposed synthetic workflow for the target compound.
Detailed Protocol (Hypothetical)
Diazotization: 3,5-Dibromo-2-methoxyaniline is dissolved in a mixture of aqueous sulfuric acid and acetic acid. The solution is cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5°C to form the intermediate diazonium salt. The reaction is stirred for an additional 30 minutes post-addition.
Iodination: A solution of potassium iodide in water is added portion-wise to the diazonium salt solution. The mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) until nitrogen evolution ceases.
Workup and Purification: The reaction mixture is cooled, and the crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with aqueous sodium thiosulfate to remove residual iodine, followed by brine. After drying over anhydrous sodium sulfate and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the final compound.
The Core Application: Regioselective Sequential Cross-Coupling
The primary synthetic value of 1,3-Dibromo-5-iodo-2-methoxybenzene lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is well-established: C-I > C-Br > C-Cl .[4] This allows for a programmed, stepwise introduction of different functionalities onto the aromatic ring, a strategy of immense value in constructing complex molecules.
The oxidative addition of a Pd(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling cycles. The lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that the first coupling reaction will occur selectively at the iodo-substituted position under carefully controlled conditions.[4][5]
Caption: Logical workflow for sequential cross-coupling reactions.
Potential Applications in Key Synthetic Transformations
Based on its structure, 1,3-Dibromo-5-iodo-2-methoxybenzene is an ideal substrate for several cornerstone C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C(sp²)-C(sp²) bonds. A sequential approach would allow for the initial, selective coupling at the C-I position, followed by a second coupling at the C-Br positions, potentially introducing two different aryl or vinyl groups.
Representative Protocol (Selective C-I Coupling):
Reaction Setup: In an oven-dried Schlenk flask, combine 1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 ratio), via syringe.
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), under a positive pressure of inert gas.
Reaction: Stir the mixture at a controlled temperature (e.g., 80-90°C) for 4-12 hours. The lower temperature and shorter reaction time favor selective reaction at the C-I bond.[6]
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 5-aryl-1,3-dibromo-2-methoxybenzene via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and natural product synthesis. The high reactivity of the C-I bond makes it the prime site for the initial alkynylation.[6]
Representative Protocol (Selective C-I Coupling):
Reaction Setup: To a Schlenk flask, add 1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv.) and the terminal alkyne (1.1 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon.
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).
Catalyst Addition: Under positive Argon pressure, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[6]
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) until the starting material is consumed.
Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds, forming arylamines from aryl halides. For an electron-rich substrate like this, the choice of a strong, non-nucleophilic base and an electron-rich, bulky phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps.[6]
Representative Protocol (Selective C-I Coupling):
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
Reagent Addition: Add the amine (1.2 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to the required temperature (e.g., 90-110°C) with stirring.
Monitoring & Workup: After completion (monitored by GC-MS or LC-MS), cool the mixture, dilute with ether, and filter through celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Spectroscopic Data (Predicted)
No experimentally verified NMR spectra for 1,3-Dibromo-5-iodo-2-methoxybenzene are readily available in the literature. However, based on established principles and data from analogous structures, a predicted spectrum can be outlined to aid in characterization.[7][8][9][10][11][12]
Predicted ¹H NMR (400 MHz, CDCl₃):
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~7.6 - 7.8
Singlet (or very narrow doublet)
1H
H-6
2
~7.3 - 7.5
Singlet (or very narrow doublet)
1H
H-4
3
~3.9 - 4.1
Singlet
3H
OCH₃
Predicted ¹³C NMR (100 MHz, CDCl₃):
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~158-160
C-2 (C-OCH₃)
Deshielded by oxygen.
~138-142
C-6
Aromatic CH deshielded by adjacent halogens.
~135-139
C-4
Aromatic CH deshielded by adjacent halogens.
~118-122
C-1, C-3 (C-Br)
Shielded relative to C-I, deshielded by bromine.
~90-95
C-5 (C-I)
Significantly shielded due to the heavy atom effect of iodine.
~56-58
OCH₃
Typical range for an anisole methoxy group.
Conclusion and Future Outlook
1,3-Dibromo-5-iodo-2-methoxybenzene stands as a precursor of high potential. Its true value will be unlocked by its application in the synthesis of novel pharmaceuticals, agrochemicals, and organic materials. The predictable regioselectivity of its halogen atoms provides a clear roadmap for its use in sequential cross-coupling reactions, offering chemists a powerful tool for the efficient and controlled construction of molecular complexity. The lack of current literature on its specific applications should be viewed not as a limitation, but as an open invitation for innovation. Researchers are encouraged to explore this versatile building block to forge new synthetic pathways and create next-generation molecules.
References
Hassan, A.H.E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
Mohamed, E.A., et al. (2021). Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer. Royal Society of Chemistry.
Li, Y., et al. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level.
Quibell, J.M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry.
Schnürch, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
Tota, A., et al. Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses.
PubChem. 1,3-Dibromo-2-iodo-5-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
Gottlieb, H.E., et al. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 43(6), 497-509.
Pretsch, E., et al.
Ito, H., et al. (2021). Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes. Royal Society of Chemistry.
Semple, J.E., et al. (2014). A highly efficient method for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3- diynes via selective cross-coupling reactions. Semantic Scholar.
Kumar, A., et al. (2025). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl). Organic & Biomolecular Chemistry.
Li, W., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. Available at: [Link]
1,3-Dibromo-5-iodo-2-methoxybenzene: A Strategic Building Block for Complex Indole Architectures
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In advanced organic synthesis, the strategic s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Content Type: Technical Whitepaper & Application Guide
Executive Summary
In advanced organic synthesis, the strategic selection of polyhalogenated building blocks is paramount for constructing complex, sterically demanding molecular architectures. 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3), also referred to as 2,6-dibromo-4-iodoanisole, is a highly functionalized trihalobenzene that has emerged as a privileged scaffold. Its unique substitution pattern—featuring two distinct types of halogens and an electron-donating, sterically demanding methoxy group—enables highly controlled, orthogonal reactivity.
This technical guide explores the causality behind its reactivity and details its application in the enantioselective synthesis of the antihypertensive agent [1], a landmark methodology developed by the Buchwald research group.
Mechanistic Rationale: Orthogonal Reactivity and Steric Shielding
The utility of 1,3-dibromo-5-iodo-2-methoxybenzene is rooted in two fundamental chemical principles: thermodynamic bond differentiation and steric microenvironments.
Chemoselectivity via Bond Dissociation Energies (BDE): The carbon-iodine (C–I) bond possesses a significantly lower BDE (~55 kcal/mol) compared to the carbon-bromine (C–Br) bonds (~68 kcal/mol). This thermodynamic gradient ensures that transition metals, such as Copper(I), undergo oxidative addition exclusively at the C–I bond. The C–Br bonds remain untouched, serving as synthetic handles for downstream functionalization[1].
Steric Shielding by the Methoxy Group: The methoxy group at the 2-position is not merely an electronic director; it is a physical barrier. It provides intense steric hindrance to the adjacent (ortho) bromine atoms at positions 1 and 3. As we will see during the hydrodebromination phase, this steric pocket dictates the regiochemical outcome of the entire synthesis[2].
Synthesizing 4-bromoindoles via traditional Fischer indole synthesis is notoriously difficult due to regiochemical ambiguity during the[3,3]-sigmatropic rearrangement. 1,3-Dibromo-5-iodo-2-methoxybenzene elegantly bypasses this limitation through a symmetry-breaking strategy[1].
Chemoselective C–N Bond Formation: The process begins with a Cu-catalyzed cross-coupling of the iodo group with tert-butyl carbazate.
Fischer Indolization: The resulting aryl hydrazide is condensed with a ketone. Because the precursor is symmetric around the reacting nitrogen (both ortho positions are occupied by bromine), the cyclization proceeds without regiochemical ambiguity, yielding a 4,6-dibromo-5-methoxyindole[2].
Regioselective Hydrodebromination: The critical symmetry-breaking step is the regioselective removal of the bromine at the C6 position using a Palladium catalyst, yielding the highly valuable 4-bromo-5-methoxyindole building block[3].
Caption: Synthetic workflow from 1,3-dibromo-5-iodo-2-methoxybenzene to Indolodioxane U86192A.
Causality in Regioselective Hydrodebromination
The most scientifically rigorous step in this workflow is the differentiation between the C4-bromine and the C6-bromine during the Palladium-catalyzed hydrodebromination[2].
Why does the C6-position reduce while the C4-position remains intact?
The causality lies in the transition state of the oxidative addition. The active catalyst, a bulky Pd(0)/rac-BINAP complex, must insert itself into the C–Br bond.
The C4-Bromine is flanked by the C5-methoxy group and the C3-alkyl group (derived from the ketone during indolization). This creates a severely hindered microenvironment, exponentially increasing the activation energy required for Pd insertion.
The C6-Bromine lacks this intense flanking hindrance. Consequently, oxidative addition occurs orders of magnitude faster at C6. Following transmetalation with NaBH₄ and reductive elimination, the C6-bromine is exclusively replaced by a hydride[4].
Caption: Mechanistic rationale for the regioselective Pd-catalyzed hydrodebromination at the C6 position.
Experimental Protocols: A Self-Validating System
To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in analytical checkpoints. This methodology details the synthesis of the 4,6-dibromoindole intermediate from 1,3-dibromo-5-iodo-2-methoxybenzene[5].
Step-by-Step Methodology: Synthesis of 4,6-Dibromo-5-methoxy-2,3-dialkylindole
Phase 1: Chemoselective N-Arylation
Setup: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add 1,3-dibromo-5-iodo-2-methoxybenzene (392 mg, 1.00 mmol) and tert-butyl carbazate (158 mg, 1.20 mmol)[5].
Catalysis: Introduce the Copper(I) catalyst system and base in a degassed solvent (e.g., toluene or DMF).
Reaction & Checkpoint 1: Heat the mixture. Self-Validation: Monitor the reaction via GC-MS. The reaction is complete only when the m/z signal corresponding to the iodine-containing starting material is entirely depleted, confirming exclusive C–I bond activation.
Phase 2: One-Pot Fischer Indolization
4. Condensation: To the crude aryl hydrazide mixture, add 3-pentanone (105 µL, 1.00 mmol)[5].
5. Cyclization: Introduce acidic conditions (e.g., TsOH or Lewis acid) to trigger the [3,3]-sigmatropic rearrangement and subsequent cyclization.
6. Purification: Neutralize the mixture, extract with EtOAc, and concentrate. Purify the crude product by column chromatography using a 7% EtOAc / hexane eluent system[5].
7. Yield & Checkpoint 2: The product is isolated as a yellow solid (approx. 208 mg, 60% yield over two steps)[5]. Self-Validation: Confirm success via ¹H NMR (300 MHz, CDCl₃). The spectrum must show the disappearance of the tert-butyl protons (~1.4 ppm) and the emergence of a characteristic broad singlet for the indole N-H at δ 7.77 ppm[5].
Quantitative Data Summary
The efficiency of 1,3-dibromo-5-iodo-2-methoxybenzene as a substrate is highlighted by its consistent yields across different ketone coupling partners during the indolization phase[5],[2].
Substrate
Reagents & Catalyst
Ketone Partner
Isolated Product
Yield (Over 2 Steps)
1,3-Dibromo-5-iodo-2-methoxybenzene
t-butyl carbazate, Cu cat.
3-Pentanone
4,6-Dibromo-5-methoxy-2-ethyl-3-methylindole
60%
1,3-Dibromo-5-iodo-2-methoxybenzene
t-butyl carbazate, Cu cat.
2-Octanone
4,6-Dibromo-5-methoxy-2-methyl-3-hexylindole
50%
4,6-Dibromo-5-methoxyindole intermediate
Pd(OAc)₂, rac-BINAP, NaBH₄, TMEDA
N/A (Reduction)
4-Bromo-5-methoxyindole derivative
>85% (Regioselective)
Application in Drug Development: Indolodioxane U86192A
The ultimate value of 1,3-dibromo-5-iodo-2-methoxybenzene is realized in its downstream pharmaceutical applications. The resulting 4-bromo-5-methoxyindole is the exact key intermediate required for the enantioselective synthesis of Indolodioxane U86192A [1].
Once the C6-bromine is removed, the remaining C4-bromine serves as the precise synthetic handle for a subsequent Palladium-catalyzed intramolecular C–O bond-forming reaction. This critical step constructs the 1,4-benzodioxane architecture, which is the primary pharmacophore responsible for the molecule's potent antihypertensive activity[3]. Without the initial orthogonal reactivity of the trihalobenzene starting material, accessing this specific regiochemistry would require significantly longer, lower-yielding synthetic routes.
References
Chae, J., & Buchwald, S. L. (2004). Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles: Application to the Enantioselective Synthesis of Indolodioxane U86192A. The Journal of Organic Chemistry, 69(10), 3336-3339. (ACS Publications).
URL:[Link]
Chae, J. (2004). Development and application of transition metal-catalyzed cross-coupling reactions. (Ph.D. Thesis, Massachusetts Institute of Technology). DSpace@MIT.
URL:[Link]
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
Abstract: This document provides a comprehensive guide to the selective monofunctionalization of 1,3-dibromo-5-iodo-2-methoxybenzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Leveraging the inhere...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide to the selective monofunctionalization of 1,3-dibromo-5-iodo-2-methoxybenzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Leveraging the inherent differential reactivity of aryl-halogen bonds, this protocol details a robust method for the exclusive C-C bond formation at the C-I position. We will explore the mechanistic underpinnings that govern this selectivity, provide a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require precise control over the synthesis of complex, polyhalogenated aromatic scaffolds.
Introduction: The Strategic Value of Selective Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds under mild, functional-group-tolerant conditions.[1][2][3][4] Its application in the synthesis of biaryl and substituted aromatic structures is fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Polyhalogenated aromatic compounds, such as 1,3-dibromo-5-iodo-2-methoxybenzene, represent highly valuable synthetic intermediates. They offer multiple reaction sites for sequential, site-selective functionalization, enabling the rapid construction of molecular complexity from a single starting material.[7][8][9][10] The primary challenge and opportunity lie in controlling which halogen atom reacts. This control is achieved by exploiting the predictable reactivity hierarchy of carbon-halogen bonds in the key step of the catalytic cycle.
This guide focuses on a protocol that selectively targets the carbon-iodine bond of 1,3-dibromo-5-iodo-2-methoxybenzene, leaving the two carbon-bromine bonds intact for subsequent transformations. This strategy provides a reliable entry point to a wide array of 3,5-dibromo-substituted biaryl compounds.
Mechanistic Rationale for Regioselectivity
The selectivity of this reaction is dictated by the initial, rate-determining step of the Suzuki-Miyaura catalytic cycle: Oxidative Addition .[1][11] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond.
The general catalytic cycle proceeds as follows:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation: The organic group (R) from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2][11][12][13][14]
The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity order is:
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. By carefully controlling reaction conditions, we can ensure the reaction occurs exclusively at this most reactive site.
Caption: Preferential oxidative addition at the C-I bond.
Experimental Protocol
This protocol describes the selective coupling of 1,3-dibromo-5-iodo-2-methoxybenzene with a generic arylboronic acid.
Materials and Reagents
Reagent
Formula
Purity
Supplier
Notes
1,3-Dibromo-5-iodo-2-methoxybenzene
C₇H₅Br₂IO
≥98%
Commercial sources
The key substrate.
Arylboronic Acid
Ar-B(OH)₂
≥97%
Commercial sources
Can be substituted with boronate esters (e.g., pinacol esters).[16]
Tetrakis(triphenylphosphine)palladium(0)
Pd(PPh₃)₄
≥99%
Commercial sources
A reliable catalyst. Alternatives are discussed below.
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 mmol, 435.8 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345.5 mg).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg) to the flask.
Solvent Addition: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[17]
Degassed Solvent Transfer: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) to the reaction mixture.
Reaction Execution: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-3,5-dibromo-2-methoxybenzene product.
Critical Success Factors & Optimization
Achieving high yield and selectivity hinges on several key parameters:
Catalyst System: While Pd(PPh₃)₄ is effective, modern catalyst systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can offer higher turnover numbers and milder reaction conditions.[1][19][20] These ligands accelerate both the oxidative addition and reductive elimination steps.[12]
Base Selection: The choice of base is critical for activating the boronic acid.[18] While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. The base must be anhydrous and finely powdered for optimal results.[17]
Temperature Control: The temperature of 85 °C is generally sufficient for activating the C-I bond without significantly engaging the C-Br bonds. Higher temperatures (>110 °C) or prolonged reaction times may lead to a loss of selectivity and the formation of di-coupled byproducts.
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and homocoupling of the boronic acid.[17] Thoroughly degassing solvents and maintaining a strict inert atmosphere is paramount.
Experimental Workflow and Data
The overall experimental process can be visualized as a linear progression from preparation to analysis.
Caption: Protocol from setup to characterization.
Expected Results & Characterization
Upon successful reaction with phenylboronic acid, the expected product is 1,3-dibromo-5-phenyl-2-methoxybenzene .
Parameter
Expected Outcome
Product Structure
1,3-Dibromo-5-phenyl-2-methoxybenzene
Appearance
Typically a white to off-white solid.
Yield
75-95% (highly dependent on the boronic acid partner and optimization).
¹H NMR
Disappearance of the singlet for the proton between the two bromines in the starting material. Appearance of new signals in the aromatic region (approx. 7.3-7.6 ppm for the phenyl group) and two singlets for the protons on the original ring.
¹³C NMR
Appearance of new signals corresponding to the carbons of the newly introduced aryl group.
Mass Spec (HRMS)
Calculated m/z value should match the observed value for [M+H]⁺ or [M]⁺, confirming the molecular formula.
Conclusion
The protocol outlined provides a reliable and highly regioselective method for the monofunctionalization of 1,3-dibromo-5-iodo-2-methoxybenzene. The predictable reactivity of the carbon-iodine bond in the Suzuki-Miyaura coupling enables the synthesis of valuable 1-aryl-3,5-dibromo-2-methoxybenzene intermediates. These products serve as versatile platforms for further synthetic elaboration at the remaining C-Br positions, offering a powerful strategy for the assembly of complex, multi-substituted aromatic molecules essential for drug discovery and materials science.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Journal of Organic Chemistry and Pharmaceutical Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
Liu, W.-B., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
Silva, A. M. S., & Pinto, D. C. G. A. (2013). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
Das, S., & Ward, T. R. (2011). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. Available at: [Link]
Molander, G. A., & Gormis, E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
de Meijere, A., & Diederich, F. (Eds.). (2004). Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
Leitch, J. A., & John, M. P. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at: [Link]
Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record. Available at: [Link]
Snieckus, V., et al. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction. Available at: [Link]
Application Note: Precision Sonogashira Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
Executive Summary This application note details the chemoselective alkynylation of 1,3-dibromo-5-iodo-2-methoxybenzene . This substrate is a critical scaffold in the synthesis of polyphenylene ethynylene (PPE) dendrimers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the chemoselective alkynylation of 1,3-dibromo-5-iodo-2-methoxybenzene . This substrate is a critical scaffold in the synthesis of polyphenylene ethynylene (PPE) dendrimers, liquid crystals, and shape-persistent macrocycles.
The primary synthetic challenge is site-selectivity . The objective is to exclusively couple a terminal alkyne at the C5-iodide position while leaving the C1 and C3 bromide handles intact for subsequent transformations. This guide provides a validated, room-temperature protocol that leverages the kinetic reactivity gap between aryl iodides and aryl bromides, ensuring >95% mono-alkynylated product yield with negligible bis-coupling.
Substrate Analysis & Reactivity Logic
The Reactivity Hierarchy
In Palladium-catalyzed cross-couplings, the rate of oxidative addition (the first step of the catalytic cycle) is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. For this substrate, the hierarchy is distinct:
C5–I Bond (Reactive Site): Weakest bond (BDE ~65 kcal/mol). Oxidative addition occurs rapidly at Room Temperature (RT).
C1/C3–Br Bonds (Latent Sites): Stronger bonds (BDE ~81 kcal/mol). Oxidative addition is kinetically slow at RT but becomes competitive at elevated temperatures (>50°C).
Steric Influences
The 2-methoxy group plays a crucial, often overlooked role. It exerts steric pressure on the ortho positions (C1/C3 bromines), further retarding the rate of palladium insertion at these sites. The para position (C5 iodine) remains sterically unencumbered, widening the selectivity window.
Figure 1: Reactivity map illustrating the kinetic and steric factors enabling chemoselectivity.
Critical Process Parameters
To achieve high fidelity, the following parameters must be strictly controlled:
Parameter
Recommendation
Scientific Rationale
Catalyst
Pd(PPh₃)₂Cl₂ (2-3 mol%)
Bis(triphenylphosphine)palladium(II) dichloride is stable and provides a steady release of active Pd(0). More active catalysts (e.g., Pd(tBu₃P)₂) may erode selectivity.
Co-Catalyst
CuI (1-2 mol%)
Essential for the "Sonogashira" cycle (transmetallation).[1] Accelerates the reaction at RT, allowing the milder conditions necessary for selectivity.[2]
Solvent
THF or DMF
THF is preferred for ease of workup. DMF is required if the alkyne is poorly soluble. Both must be anhydrous.
Base
Triethylamine (Et₃N)
Acts as both base and ligand scavenger. Mild enough to prevent side reactions.
Atmosphere
Argon (Strict)
Oxygen promotes Glaser coupling (homocoupling of the alkyne), which consumes the reagent and complicates purification.
Temperature
20°C – 25°C
CRITICAL. Do not heat. Heating >40°C initiates coupling at the bromide positions.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Chemoselective)
Best for: Standard synthesis where copper contamination is removable via workup.
Vessel Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of dry Argon.
Solvent Degassing: In a separate flask, sparge the THF/Et₃N mixture with Argon for 20 minutes. Note: Dissolved oxygen is the enemy of this reaction.
Solids Addition: Charge the RBF with the aryl iodide substrate, Pd(PPh₃)₂Cl₂, and CuI.
Solvent Transfer: Transfer the degassed solvent/base mixture to the RBF via cannula or syringe. The solution typically turns yellow.
Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.
Observation: The reaction mixture will darken (orange
brown black) as Pd(0) is generated and the cycle proceeds.
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
Monitoring: Check TLC every hour. The starting material (Rf ~0.6 in Hexanes) should disappear. The product will appear as a fluorescent spot (if aromatic) slightly lower or higher depending on the alkyne.
Workup:
Dilute with diethyl ether (Et₂O).
Filter through a short pad of Celite/Silica to remove Pd/Cu salts.
Wash the filtrate with NH₄Cl (sat. aq.) to remove residual copper (blue aqueous layer).
Best for: Applications where trace copper is detrimental (e.g., electronics) or if the alkyne is prone to oxidative dimerization.
Modifications:
Catalyst: Pd(PPh₃)₄ (5 mol%) - Tetrakis is more reactive than the dichloride, compensating for the lack of Copper.
Solvent: Piperidine or Pyrrolidine (used as solvent and base).
Temperature: 40°C (Mild heating is required without Copper).
Note: Protocol B has a higher risk of touching the bromines due to the heat. Strict temperature control (oil bath with thermostat) is required.
Workflow Visualization
Figure 2: Operational workflow for Protocol A, emphasizing the inert atmosphere and monitoring loop.
Quality Control & Troubleshooting
Validating Selectivity (NMR)
After purification, validation of chemoselectivity is mandatory.
1H NMR: Look for the symmetry of the aromatic protons. The starting material has a singlet (2H) for the aromatic protons at C4/C6 (approx 7.5-7.7 ppm). The product should retain this singlet (shifted slightly upfield due to shielding by the alkyne).
Failure Mode: If coupling occurred at a bromine, the symmetry breaks, and you will see two doublets (meta-coupling).
13C NMR: The C-I carbon signal (typically ~85-90 ppm) should disappear. The C-Br signals (~120-125 ppm) must remain.
Common Issues
Symptom
Diagnosis
Corrective Action
Reaction Stalls <50%
Catalyst death due to Oxygen.
Degas solvents more thoroughly. Add fresh catalyst (1 mol%) in degassed solvent.
Bis-coupling observed
Temperature too high.
Ensure reaction is at 20-23°C. Do not use an oil bath; use a water bath to buffer ambient heat.
Homocoupling (Diyne)
Glaser coupling dominant.
Reduce CuI loading to 0.5 mol%. Ensure strict Argon atmosphere. Add alkyne slower.
Black Precipitate
Palladium black formation.
Normal at end of reaction. If it happens immediately, the ligand is insufficient; add excess PPh₃ (5 mol%).
Safety Information
Aryl Halides: Potentially toxic and irritating. Handle in a fume hood.
Palladium/Copper Salts: Heavy metal hazards. Dispose of solid waste in designated heavy metal containers.
Alkynes: Low molecular weight alkynes are flammable.
Solvents: THF and DMF are flammable and reproductive toxins.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.
Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874-922.
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6] Angewandte Chemie International Edition, 46(6), 834-871.
Nagy, Z. L., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene.[7][8] RSC Advances, 10, 16366-16376.[7]
BenchChem. (2025).[9] Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: Aryl Iodide vs Aryl Bromide. Application Note Library.
Heck reaction conditions for 1,3-Dibromo-5-iodo-2-methoxybenzene
Application Note: Chemoselective Heck Vinylation of 1,3-Dibromo-5-iodo-2-methoxybenzene Executive Summary In advanced drug development and complex natural product synthesis, polyhalogenated arenes serve as critical multi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Heck Vinylation of 1,3-Dibromo-5-iodo-2-methoxybenzene
Executive Summary
In advanced drug development and complex natural product synthesis, polyhalogenated arenes serve as critical multi-point diversification scaffolds. 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3) is a prime example, offering three potential sites for transition-metal-catalyzed cross-coupling. This application note details a highly chemoselective Mizoroki-Heck reaction protocol designed to exclusively functionalize the C–I bond at position 5. By leveraging the differential kinetics of oxidative addition, this methodology preserves the two C–Br bonds at positions 1 and 3, leaving them intact for subsequent orthogonal transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Mechanistic Rationale & Chemoselectivity Logic
The Heck reaction operates via a classic Pd(0)/Pd(II) catalytic cycle, where the first and often rate-determining step is the oxidative addition of the active Pd(0) species into the aryl halide bond[1],[2].
The foundation of this protocol's chemoselectivity lies in the stark difference in bond dissociation energies between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). The affinity and oxidative addition rate of Pd(0) follow the strict order of I > Br > Cl[3]. By utilizing a standard, moderately electron-donating ligand like Triphenylphosphine (PPh₃) and strictly capping the reaction temperature at 80 °C, we create a kinetic window. The thermal energy is sufficient to drive the rapid insertion of Pd(0) into the C–I bond but remains well below the activation barrier required to cleave the C–Br bonds[4].
To ensure a robust and reproducible reaction, the following parameters have been optimized to favor C–I selectivity while preventing catalyst degradation.
Table 1: Quantitative Reaction Parameters
Parameter
Selection
Concentration / Eq.
Mechanistic Rationale
Substrate
1,3-Dibromo-5-iodo-2-methoxybenzene
1.0 equiv (0.5 M)
Limiting reagent; defines the reaction scale.
Olefin
Methyl Acrylate or Styrene
1.5 - 2.0 equiv
Excess drives conversion and prevents substrate homocoupling.
Catalyst
Pd(OAc)₂
2 - 5 mol%
Air-stable precatalyst; reduced in situ to active Pd(0)[2].
Ligand
PPh₃
4 - 10 mol%
Stabilizes Pd(0). Ratio of Pd:L is strictly 1:2 to prevent over-ligation.
Base
Triethylamine (Et₃N)
2.5 equiv
Scavenges the HI byproduct; facilitates the regeneration of Pd(0).
Solvent
DMF (Anhydrous)
0.5 M to substrate
High dielectric constant stabilizes polar Pd(II) transition states.
Temperature
80 °C
N/A
The critical threshold to activate C–I while entirely sparing C–Br.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the scientist can verify the reaction's trajectory in real-time.
Step 1: Equipment & Reagent Preparation
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Causality: Moisture coordinates to Pd(II) intermediates, disrupting the catalytic cycle and lowering yields.
Charge the flask with 1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).
Step 2: Degassing & Solvent Addition
3. Seal the flask with a rubber septum and purge with Argon for 5 minutes.
4. Add anhydrous DMF (to reach 0.5 M), followed by Et₃N (2.5 equiv) and the chosen olefin (1.5 equiv) via a gas-tight syringe.
5. Perform three cycles of Freeze-Pump-Thaw. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) into an inactive peroxo complex and converts PPh₃ into triphenylphosphine oxide.
Step 3: Reaction Execution
6. Submerge the flask in a pre-heated oil bath at exactly 80 °C. Stir vigorously (800 rpm).
7. Visual Checkpoint: Within 15–30 minutes, the solution should transition from a clear yellow/orange to a dark red or brown. Concurrently, a fine white precipitate (Et₃N·HI salt) will begin to form. This confirms successful β-hydride elimination and catalyst turnover.
Step 4: Workup & Isolation
8. After 12 hours, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water.
9. Transfer to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF partitions heavily into organic solvents; LiCl dramatically increases the aqueous phase's ionic strength, forcing DMF out of the EtOAc.
10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the chemoselective Heck coupling.
Analytical Validation
To guarantee structural integrity and verify that the chemoselectivity was maintained, perform the following analyses on the isolated product:
GC-MS Analysis: The mass spectrum is the definitive proof of chemoselectivity. Because bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the intact dibromo-product will display a highly characteristic 1:2:1 isotopic cluster for the molecular ion (
: : ). If this pattern is altered, it indicates unwanted C–Br activation.
¹H NMR Spectroscopy: 1,3-Dibromo-5-iodo-2-methoxybenzene possesses a plane of symmetry, rendering the protons at C4 and C6 equivalent (appearing as a 2H singlet). Following coupling at C5, the symmetry is retained. The C4/C6 protons will remain a distinct 2H singlet, while the newly installed olefinic protons will appear as doublets with a large coupling constant (
"Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis", University of Windsor. Available at: [Link]
"Heck Reaction", Chemistry LibreTexts. Available at:[Link]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 1,3-Dibromo-5-iodo-2-methoxybenzene
Abstract The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. This guide provides a detailed examination and a robust protocol for the selective Buchwald-Hartwig amination of 1,3-dibromo-5-iodo-2-methoxybenzene. The primary challenge addressed is the chemoselective C-N bond formation at the most reactive C-I position, while preserving the less reactive C-Br bonds for subsequent transformations. This document outlines the core mechanistic principles, provides a field-proven experimental protocol, and offers comprehensive troubleshooting advice tailored for researchers, medicinal chemists, and process development scientists.
The success of the Buchwald-Hartwig amination on a polyhalogenated substrate hinges on exploiting the inherent differences in reactivity among the carbon-halogen bonds.[1] The generally accepted order of reactivity for oxidative addition to a Palladium(0) center is C–I > C–Br > C–Cl.[2] This principle is rooted in the bond dissociation energies (BDE) of the respective C-X bonds; the weaker C-I bond undergoes oxidative addition at a significantly faster rate than the stronger C-Br bond, forming the key Pd(II) intermediate and initiating the catalytic cycle.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle.[3] A Pd(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl-iodide bond. The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Critical Role of the Catalyst System
Palladium Precatalyst: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These well-defined complexes provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results and often requiring lower catalyst loadings.
Ligand Selection: The choice of ligand is paramount. For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[6][7] These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and their steric bulk can help modulate reactivity and selectivity.[7] For the amination of the electron-rich 1,3-dibromo-5-iodo-2-methoxybenzene, a ligand like XPhos or RuPhos is an excellent starting point.
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation step without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[8][9] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups, but often require higher temperatures and may not be effective for less reactive amines.[10]
Experimental Protocol: Selective Mono-Amination
This protocol details a general procedure for the selective coupling of an amine with 1,3-dibromo-5-iodo-2-methoxybenzene at the C-I position.
Materials and Reagents
Reagent
CAS Number
Quantity (1.0 mmol scale)
Notes
1,3-Dibromo-5-iodo-2-methoxybenzene
201161-11-7
1.0 mmol, 391.8 mg
Starting aryl halide. Ensure purity.
Amine (e.g., Morpholine)
110-91-8
1.2 mmol, 104.5 mg (102 µL)
Use 1.2-1.5 equivalents. Purify if necessary.
XPhos Pd G3
1445085-87-9
0.02 mmol, 16.9 mg
Palladium precatalyst (2 mol%). Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)
865-48-5
1.4 mmol, 134.5 mg
Strong base. Handle in a glovebox as it is hygroscopic.
Anhydrous Toluene
108-88-3
5.0 mL
Anhydrous, deoxygenated solvent is critical.
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere): In a glovebox, add 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) to the vial, followed by the amine (1.2 mmol).
Reaction Execution: Seal the vessel tightly. Remove it from the glovebox and place it in a pre-heated oil bath or heating block set to 80-100 °C.
Stirring: Stir the reaction mixture vigorously for 4-16 hours. The mixture will typically turn dark brown or black.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and filter it through a small plug of silica before analysis. The reaction is complete upon full consumption of the starting aryl iodide.
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-aminated product.
Regioselective cross-coupling reactions of 1,3-Dibromo-5-iodo-2-methoxybenzene
Application Note: Regioselective Cross-Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene Executive Summary This guide details the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene , a highly valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Cross-Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
Executive Summary
This guide details the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene , a highly valuable scaffold for constructing polysubstituted aromatic systems in drug discovery and materials science.
The molecule presents a unique "reactivity gradient" driven by two factors:
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker and more reactive towards oxidative addition than the C–Br bonds.
Steric & Electronic Shielding: The methoxy group at C-2 exerts a profound ortho-effect, sterically hindering the flanking bromines (C-1/C-3) and electronically deactivating them relative to the distal iodine (C-5).
This note provides two distinct protocols: Protocol A for the highly selective coupling of the C-5 iodine, and Protocol B for the subsequent activation of the sterically hindered C-1/C-3 bromines.
Mechanistic Insight & Reactivity Landscape
To achieve high selectivity, one must understand the competition between the halogen sites.
Site C-5 (Iodine): This position is sterically unencumbered (flanked by protons) and possesses the most labile bond (C–I). It undergoes rapid oxidative addition (OA) with standard Pd(0) catalysts.
Sites C-1/C-3 (Bromine): These positions are ortho to the methoxy group. The methoxy group introduces steric bulk that retards the approach of the Pd-ligand complex. Furthermore, the electron-donating nature of the methoxy group increases the electron density at the ortho positions, making the C–Br bond less electrophilic and further suppressing OA.
Visualizing the Reactivity Hierarchy:
Figure 1: Reactivity landscape showing the kinetic preference for C-5 functionalization.
Objective: Couple an aryl/heteroaryl boronic acid selectively at the C-5 position without touching the bromines.
Rationale:
We utilize "mild" conditions that are sufficient to activate the C–I bond but insufficient to overcome the activation barrier of the hindered C–Br bonds. Simple triphenylphosphine ligands are preferred here; they are active enough for iodine but relatively poor for hindered bromines.
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Temperature: 60°C – 80°C
Step-by-Step Procedure:
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd catalyst (0.02 equiv). Evacuate and backfill with Nitrogen/Argon (3 cycles).
Solvent Addition: Add degassed solvent (concentration ~0.1 M) and aqueous base via syringe.
Reaction: Heat the mixture to 60°C. Monitor by TLC or HPLC/UPLC every 2 hours.
Checkpoint: The starting material (SM) should disappear, converting to a single mono-coupled product. If reaction is sluggish, increase T to 80°C. Avoid boiling (reflux) to prevent bromine activation.
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography. The product will retain the two bromine atoms.
Protocol B: Functionalization of C-1/C-3 (Bromine)
Objective: Functionalize the sterically hindered bromines on the product from Protocol A.
Rationale:
To activate the deactivated, hindered C–Br bonds, we must switch to "forcing" conditions. This requires:
Electron-Rich, Bulky Ligands: Dialkylbiaryl phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr) are essential to facilitate oxidative addition into the electron-rich, hindered center.
Stronger Base/Higher Temp: To drive the transmetalation and reductive elimination steps.
Reagents & Conditions:
Substrate: 5-Aryl-1,3-dibromo-2-methoxybenzene (Product of Protocol A)
Nucleophile: Boronic Acid (2.5 equiv for bis-coupling; 1.1 equiv for desymmetrization/mono-coupling)
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4–8 mol%)
Alternative: Pd-PEPPSI-IPr (2 mol%)
Base: K₃PO₄ (3.0 equiv, anhydrous or 3M aq) or Cs₂CO₃
Solvent: Toluene or 1,4-Dioxane (anhydrous preferred)
Temperature: 100°C – 110°C (Reflux)
Step-by-Step Procedure:
Setup: Charge vial with Protocol A product, boronic acid, Pd source, ligand, and base. Inert atmosphere is critical.
Reaction: Add solvent and heat to reflux (100–110°C).
Monitoring: These reactions may take 12–24 hours.
Note: If aiming for bis-coupling (same group on both Br), ensure excess boronic acid. If aiming for mono-coupling (desymmetrization), use 1.0 equiv and stop at ~60% conversion to minimize over-reaction, then recycle SM.
Workup: Standard extraction and purification.
Sequential Workflow Diagram
Figure 2: Sequential workflow for accessing tri-functionalized scaffolds.
Troubleshooting & Field Insights
Issue
Probable Cause
Solution
Loss of Selectivity in Step 1
Temperature too high or catalyst too active.
Lower temp to 40-50°C. Ensure using Pd(PPh₃)₄, not highly active catalysts like Pd(dtbpf) or SPhos in Step 1.
No Reaction in Step 2
Steric hindrance of OMe group blocking Pd.
Switch to SPhos or RuPhos (Buchwald ligands designed for ortho-substitution). Increase temp to 110°C.
Dehalogenation (H instead of Ar)
Solvent acting as hydride source (e.g., EtOH/iPrOH).
In Step 2, use strictly aprotic solvents like Toluene or Dioxane. Avoid alcohols.
Incomplete Bis-coupling (Step 2)
Catalyst death or boronic acid decomposition.
Add a second portion of catalyst/boronic acid after 12h. Use anhydrous K₃PO₄.
References
Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. Link
Palani, V., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] Link
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Link
Chemo- and Regioselective Functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene: A Hierarchical Synthesis Guide
Abstract This Application Note details the strategic utilization of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-dibromo-4-iodoanisole ) as a trifunctional scaffold in organic synthesis. Leveraging the distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This Application Note details the strategic utilization of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-dibromo-4-iodoanisole ) as a trifunctional scaffold in organic synthesis. Leveraging the distinct bond dissociation energies (BDE) of C–I versus C–Br bonds, combined with the steric influence of the ortho-methoxy group, this guide provides a validated protocol for sequential, chemoselective cross-coupling reactions. We present a stepwise workflow to access complex "AB2" type dendrimers, organic light-emitting diode (OLED) materials, and unsymmetrical biaryls.
Introduction: The Scaffold Logic
The utility of 1,3-dibromo-5-iodo-2-methoxybenzene lies in its hierarchical reactivity . It is not merely a tri-halogenated benzene; it is a pre-programmed molecular logic gate.
Structural Analysis & Reactivity Hierarchy
Site A (C5-Iodine): The "High-Priority" Gate.
Electronic: The C–I bond is the weakest (BDE ~65 kcal/mol vs ~81 kcal/mol for C–Br), making it susceptible to oxidative addition by Pd(0) at ambient temperatures.
Steric: Located para to the methoxy group, this position is sterically unencumbered, facilitating rapid catalyst approach.
Site B (C1/C3-Bromines): The "Low-Priority" Gate.
Electronic: Stronger C–Br bonds require higher activation energy (elevated temperatures or electron-rich ligands).
Steric: The ortho-methoxy group (C2) imposes significant steric bulk, retarding the rate of oxidative addition at C1 and C3. This steric shielding effectively "protects" the bromines during the C5 functionalization.
Strategic Applications
Dendrimer Synthesis: Acts as an
monomer where (Iodine) couples to the core, and (Bromines) serve as branching points for the next generation.
OLED Materials: Construction of "Y-shaped" host materials where the C5 position anchors the acceptor unit and C1/C3 anchor donor units (e.g., carbazoles).
Experimental Strategy & Workflow
The following flowchart illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Hierarchical reaction pathway exploiting chemoselectivity between I and Br sites.
Detailed Protocols
Protocol A: Selective C-I Sonogashira Coupling
Objective: Functionalize C5 with a terminal alkyne while preserving C1/C3 bromines.
Mechanism: The oxidative addition of Pd(0) into C–I is faster than C–Br. By maintaining room temperature, we kinetically trap the mono-substituted product.
Objective: Functionalize C1 and C3 with aryl groups.
Mechanism: With the Iodine removed, we now force the reaction to overcome the steric hindrance of the OMe group and the stronger C–Br bond strength using heat and electron-rich phosphine ligands.
Fix: Add a second portion of catalyst/ligand after 8 hours. Ensure solvent is strictly degassed (O₂ kills electron-rich ligands like SPhos rapidly).
Analytical Validation
¹H NMR Signature:
Starting Material: Two distinct aromatic signals? No, the molecule is symmetric. You will see a singlet (2H) for the protons at C4/C6.
Step 1 Product: The symmetry is maintained if the alkyne is achiral. The singlet shifts upfield due to conjugation.
Step 2 Product: Look for the integration of the new aryl protons. The central ring protons (C4/C6) will shift significantly depending on the electronic nature of the new substituents.
References
Selective Coupling of Polyhalogenated Arenes:
Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings."[10] Organic Letters, 2018.[10][11]
Reactivity of 2,6-Dibromo-4-iodoanisole:
BenchChem Application Note. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline" (Analogous reactivity pattern).
General Sonogashira Protocol & Mechanism:
Organic Chemistry Portal. "Sonogashira Coupling."
Synthesis of the Core Scaffold:
ChemicalBook. "Synthesis of 1,3-Dibromo-5-iodobenzene derivatives."
Application Note: Sequential Orthogonal Cross-Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene in Pharmaceutical Intermediate Synthesis
Strategic Rationale & Chemical Utility In modern drug discovery, the rapid assembly of complex, multi-substituted aromatic cores is critical for developing targeted therapeutics, such as kinase inhibitors and allosteric...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Chemical Utility
In modern drug discovery, the rapid assembly of complex, multi-substituted aromatic cores is critical for developing targeted therapeutics, such as kinase inhibitors and allosteric modulators. 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3) [1] serves as an elite, polyhalogenated building block designed specifically for orthogonal cross-coupling.
The strategic value of this molecule lies in its distinct halogen pattern. By exploiting the differential reactivity between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, chemists can perform sequential, highly regioselective functionalizations without the need for intermediate protecting group manipulations ()[2].
Mechanistic Insights: The Causality of Chemoselectivity
To successfully utilize this building block, one must understand the thermodynamic and kinetic forces governing its reactivity. The chemoselectivity of 1,3-dibromo-5-iodo-2-methoxybenzene is driven by two synergistic factors:
Oxidative Addition Kinetics (Electronic Effect): The rate-determining step in Palladium-catalyzed cross-coupling is the oxidative addition of Pd(0) into the aryl halide bond ()[3]. The C–I bond at the 5-position has a significantly lower Bond Dissociation Energy (BDE) than the C–Br bonds at the 1- and 3-positions. Consequently, the activation barrier for C–I insertion is substantially lower, allowing Pd(0) to selectively activate the C5 position at lower temperatures[4].
Steric Shielding (Topological Effect): The methoxy group at the C2 position is ortho to both bromine atoms (C1 and C3). This creates a highly sterically hindered microenvironment around the C–Br bonds. In contrast, the iodine at C5 is para to the methoxy group and sterically accessible. This topological disparity ensures near-perfect regioselectivity during the initial coupling phase.
Quantitative Reactivity Metrics
The table below summarizes the thermodynamic parameters that dictate the orthogonal coupling strategy.
Halogen Site
Position
Approx. Bond Dissociation Energy (kcal/mol)
Relative Oxidative Addition Rate
Preferred Activation Conditions
C–I
C5
~65
Very Fast ( - x faster)
Pd(0), Mild Base (e.g., Na₂CO₃), 20–60°C
C–Br
C1, C3
~81
Slow
Pd(0), Strong Base (e.g., NaOtBu), 80–110°C
Experimental Workflows & Protocols
Workflow for the sequential orthogonal cross-coupling of 1,3-dibromo-5-iodo-2-methoxybenzene.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: Install the primary aryl pharmacophore at the C5 position while strictly preserving the C1/C3 bromines for downstream diversification.
Causality: Utilizing a mild inorganic base (Na₂CO₃) and a moderate temperature (60°C) provides sufficient thermal energy to overcome the C–I oxidative addition barrier while remaining well below the threshold required to activate the sterically hindered C–Br bonds[2].
Step-by-Step Methodology:
Charge an oven-dried Schlenk flask with 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 equiv)[1], the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Evacuate and backfill the flask with Argon (3x).
Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.
Inject a degassed 2.0 M aqueous solution of Na₂CO₃ (2.0 equiv).
Stir the biphasic mixture vigorously at 60°C for 4–6 hours.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Validation & QC (Self-Validating System):
Monitor the reaction via LC-MS. The target intermediate must exhibit a characteristic 1:2:1 isotopic cluster (M, M+2, M+4) in the mass spectrum. This specific isotopic signature proves definitively that both bromine atoms remain intact. Furthermore, ¹H NMR will show a shift in the symmetric C4/C6 aromatic singlet (2H), confirming substitution at C5.
Protocol B: Symmetrical Buchwald-Hartwig Amination at C1/C3
Objective: Functionalize the remaining C–Br bonds with a secondary amine (e.g., morpholine or piperazine) to yield a highly functionalized, water-soluble pharmaceutical intermediate.
Causality: The robust C–Br bonds require an electron-rich, sterically demanding ligand (e.g., RuPhos) to accelerate oxidative addition. A strong base (NaOtBu) is mandatory to drive the deprotonation of the Pd-coordinated amine, facilitating the final reductive elimination step[4].
Step-by-Step Methodology:
In an Argon-filled glovebox, charge a dry Schlenk flask with the 5-aryl-1,3-dibromo-2-methoxybenzene intermediate from Protocol A (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and anhydrous NaOtBu (3.0 equiv).
Seal the flask with a septum and remove it from the glovebox.
Inject anhydrous, degassed Toluene, followed by the secondary amine (2.5 equiv).
Heat the reaction mixture to 100°C for 12–16 hours under positive Argon pressure.
Cool the mixture, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or recrystallization.
Validation & QC (Self-Validating System):
Analyze the purified product via LC-MS. The 1:2:1 dibromo isotopic signature observed in Protocol A will be completely absent, replaced by the exact mass of the bis-aminated target. In ¹H NMR, the integration of the newly introduced aliphatic amine protons relative to the C4/C6 aromatic protons will confirm symmetrical di-substitution.
References
Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews (2022). Available at: [Link]
Amatore, C., & Jutand, A. "Oxidative Addition of Aryl Halides to Palladium(0) Complexes." Accounts of Chemical Research (2000). Available at: [Link]
Leitch, D. C., et al. "A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling." Semantic Scholar. Available at: [Link]
Application Note: Site-Selective Palladium-Catalyzed Functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene
This Application Note is designed for researchers in medicinal chemistry and materials science (OLED/Liquid Crystals) requiring precise, site-selective functionalization of polyhalogenated arenes. Executive Summary & Str...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and materials science (OLED/Liquid Crystals) requiring precise, site-selective functionalization of polyhalogenated arenes.
Executive Summary & Strategic Value
The scaffold 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-dibromo-4-iodoanisole) represents a high-value "linchpin" intermediate.[1] Its structural utility lies in its broken symmetry and hierarchical reactivity :
The Anchor (C5-I): The iodine atom at position 5 is the most reactive site, allowing for the initial attachment of the scaffold to a larger core or functional group under mild conditions.
The Arms (C1-Br / C3-Br): The two bromine atoms, chemically equivalent and sterically shielded by the neighboring methoxy group (C2), remain inert during the first step. They can be activated subsequently to introduce two identical moieties, creating Y-shaped motifs common in dendrimers and hole-transport materials.
This guide details the protocols for exploiting this reactivity gap, ensuring >95% chemoselectivity.
Reactivity Analysis & Mechanistic Logic
The Halogen Hierarchy
Palladium-catalyzed cross-coupling relies on the oxidative addition of the Pd(0) species into the Carbon-Halogen bond. The rate of this addition is governed by bond dissociation energy (BDE):
C–I (~65 kcal/mol): Fast oxidative addition. Occurs at room temperature or mild heating.
In this specific substrate, the 2-methoxy (OMe) group plays a critical dual role that enhances selectivity:
Steric Shielding: The OMe group is ortho to the two Bromines (C1/C3), creating a steric barrier that hinders the approach of the bulky Pd-ligand complex, further deactivating the C-Br bonds.
Electronic Activation: The OMe group is para to the Iodine (C5). As an electron-donating group (EDG), it increases electron density in the ring. While EDGs generally slow oxidative addition, the para position is less sterically encumbered, and the weak C-I bond dominates the kinetic profile.
Visualization of Reactivity
Caption: Reactivity hierarchy illustrating the kinetic preference for C5-I functionalization due to bond strength differences and steric shielding of the bromines.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5
Objective: Functionalize the Iodine position while leaving both Bromines intact.[1]
Key Success Factor: Temperature control. Do not exceed 60°C.
Catalyst: Pd(PPh3)4 (3-5 mol%) [Note: Bis(triphenylphosphine)palladium(II) dichloride is also effective but Pd(0) is preferred for milder initiation]
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.
Atmosphere: Argon or Nitrogen.
Step-by-Step Procedure
Setup: Charge a dried Schlenk flask or reaction vial with the substrate, boronic acid, and Pd(PPh3)4.
Degassing: Evacuate and backfill with Argon (3 cycles). This is crucial to prevent homocoupling or oxidation of the catalyst.
Solvent Addition: Add degassed Toluene and Ethanol via syringe.
Base Addition: Add the degassed aqueous Na2CO3 solution.
Reaction: Stir vigorously at 40°C - 60°C for 4–12 hours.
Monitoring: Check TLC or LC-MS every 2 hours. The starting material (SM) should disappear, yielding a mono-functionalized product. If di-coupling (attack at Br) is observed (<5%), lower temperature to 40°C.
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[2] Dry over Na2SO4.[2][3]
Purification: Flash column chromatography. The product will be significantly more polar than the starting material if the boronic acid contains polar groups.
Protocol B: Double Functionalization of C1/C3 Bromines
Objective: Simultaneous substitution of both bromine atoms with identical groups (e.g., amination or arylation).
Key Success Factor: High energy input and electron-rich ligands (e.g., XPhos, SPhos) to overcome the steric hindrance of the OMe group.
Ligand: XPhos or SPhos (10 mol%) [Buchwald ligands are essential here due to steric crowding]
Base: NaOtBu (for amination) or K3PO4 (for Suzuki) (4.0 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
Setup: Combine substrate, coupling partner, Pd source, Ligand, and Base in a pressure vial.
Inertion: Purge with Argon.
Reaction: Seal the vial and heat to 100°C - 110°C for 16–24 hours.
Note: The bulky OMe group makes the reductive elimination step slower; higher temps ensure the cycle completes.
Monitoring: Look for the disappearance of the mono-bromo intermediate.
Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Loss of Br in Step 1
Temperature too high (>65°C)
Lower temp to 40°C; Switch to weaker base (K2CO3).
Incomplete Conv. in Step 1
Catalyst deactivation
Ensure rigorous degassing; Increase catalyst to 5 mol%.
No Reaction in Step 2
Steric hindrance at C1/C3
Switch ligand to SPhos or RuPhos ; Switch solvent to 1,4-Dioxane (higher boiling point).
Dehalogenation (H replaces I/Br)
Solvent contains H-donor
Avoid alcohols in Step 2; Use anhydrous Toluene/Dioxane.
Workflow Visualization
Caption: Sequential workflow transforming the tri-halogenated core into a complex trisubstituted scaffold.
References
BenchChem. A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry. (2025).[1][2][3][4] Retrieved from
Lange, H., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem. (2016).[5] Retrieved from
Colacot, T. J. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (2018).[6] Retrieved from
PubChem. 1,3-Dibromo-2-iodo-5-methoxybenzene Compound Summary. National Library of Medicine. Retrieved from
Fairlamb, I. J. S.Mechanistic studies on the Suzuki−Miyaura cross-coupling. Chemical Society Reviews. (2011). (Contextual grounding for Pd cycle energetics).
Application Note: Synthesis of Substituted Biphenyls via Chemoselective Suzuki-Miyaura Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Application Area: Advanced Building Block Synthesis, Polyaromatic Architectures, and API Intermediates Executive Summary The syn...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals
Application Area: Advanced Building Block Synthesis, Polyaromatic Architectures, and API Intermediates
Executive Summary
The synthesis of highly functionalized, unsymmetrical polyaromatic systems requires building blocks that offer precise, orthogonal reactivity. 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3) is a premier tri-halogenated scaffold designed for this exact purpose. By exploiting the thermodynamic differences in carbon-halogen bond dissociation energies, researchers can perform highly chemoselective Suzuki-Miyaura cross-couplings at the C5 (iodine) position, leaving the C1 and C3 (bromine) positions completely intact for downstream functionalization. This application note details the mechanistic rationale, experimental design, and validated protocols for synthesizing 3,5-dibromo-4-methoxybiphenyl derivatives.
Mechanistic Rationale: The Halogen Reactivity Gradient
The core objective of this protocol is to leverage the inherent bond dissociation energy (BDE) differences between the carbon-iodine (C–I, ~55 kcal/mol) and carbon-bromine (C–Br, ~68 kcal/mol) bonds.
During a palladium-catalyzed cross-coupling reaction, the rate-determining step is often the oxidative addition of the active Pd(0) species into the aryl halide bond. Because the C–I bond is significantly weaker and more polarizable than the C–Br bond, a mild palladium catalyst will selectively insert into the C5 position. This chemoselectivity is heavily reliant on the steric and electronic properties of the chosen palladium catalyst and its ligands[1].
Fig 1. Chemoselective Suzuki-Miyaura catalytic cycle for C-I bond activation.
Experimental Design: The "Why" Behind the "What"
To ensure a self-validating and highly selective reaction, every reagent in this protocol is chosen for a specific causal reason:
Catalyst Selection (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected over highly active, electron-rich precatalysts (like Pd/SPhos or Pd/XPhos). While Buchwald-type ligands are excellent for difficult couplings, they are too active here and will readily insert into the C–Br bonds, destroying the chemoselectivity and leading to unwanted terphenyl mixtures.
Stoichiometric Bottlenecking: The arylboronic acid is strictly limited to 1.05 equivalents . By starving the reaction of the transmetalating agent once the primary C–I bonds are consumed, we physically prevent over-coupling.
Base Selection (Na₂CO₃): A mild inorganic base is required to quaternize the boronic acid into a reactive boronate complex. Stronger bases (like KOtBu) can lead to side reactions, including the premature degradation of the starting material.
Biphasic Solvent System (Toluene/EtOH/H₂O): Toluene solubilizes the organic substrates, water dissolves the inorganic base and boronic acid salts, and ethanol acts as a phase-transfer bridge, ensuring efficient mass transfer between the aqueous and organic layers.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape. Note how the choice of ligand directly dictates the chemoselectivity of the reaction.
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Chemoselectivity (Mono : Di/Tri)
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2M)
Toluene/EtOH/H₂O
80
88%
>99 : 1
2
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (2M)
Dioxane/H₂O
90
82%
95 : 5
3
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
65%
70 : 30 (Over-coupling)
4
Pd(PPh₃)₄ (5 mol%)
Cs₂CO₃
DMF/H₂O
80
78%
90 : 10
Data Interpretation: Entry 1 provides the optimal balance of high yield and near-perfect chemoselectivity. The use of SPhos (Entry 3) demonstrates the danger of using overly active ligands when orthogonal halogen reactivity is required.
Step-by-Step Protocol: Synthesis of 3,5-Dibromo-4-methoxybiphenyl
Fig 2. Step-by-step experimental workflow for the synthesis of substituted biphenyls.
Solvent Degassing (Critical Step): Sparge the Toluene, Ethanol, and 2M Na₂CO₃ solutions with Argon for 30 minutes prior to use. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into inactive Pd(II) black, stalling the catalytic cycle.
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-5-iodo-2-methoxybenzene (391.8 mg), phenylboronic acid (128.0 mg), and Pd(PPh₃)₄ (57.8 mg).
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).
Solvent Addition: Inject the degassed Toluene (8 mL) and Ethanol (2 mL) via syringe. Stir at room temperature for 5 minutes until solids are mostly dissolved.
Base Addition & Heating: Inject the degassed 2M Na₂CO₃ (1 mL). Attach a reflux condenser and heat the biphasic mixture to 80 °C in an oil bath with vigorous stirring (800+ RPM) for 12 hours.
Self-Validation Checkpoint (TLC): Before quenching, remove a 50 µL aliquot of the organic layer, dilute in 0.5 mL EtOAc, and analyze via TLC (UV 254 nm, Eluent: 9:1 Hexanes/EtOAc). The disappearance of the starting material (R_f ~0.6) and the emergence of a single new spot (R_f ~0.4) confirms successful mono-coupling. Note: Multiple lower R_f spots indicate unwanted di- or tri-arylation.
Workup: Cool the reaction to room temperature. Dilute with deionized water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure 3,5-dibromo-4-methoxybiphenyl as a white solid.
Downstream Applications
The resulting 3,5-dibromo-4-methoxybiphenyl retains two highly reactive C–Br bonds situated ortho to the methoxy directing group. This architecture is a highly sought-after intermediate for:
Dendrimer Synthesis: Performing a subsequent double Suzuki-Miyaura or Stille coupling with sterically demanding aryl groups to create rigid, Y-shaped terphenyl fluorophores.
Buchwald-Hartwig Aminations: Coupling the dibromo-core with primary or secondary amines to synthesize novel hole-transporting materials (HTMs) for OLEDs and perovskite solar cells.
References
Ogawa, M., Sogawa, H., Mizuno, S., & Takata, T. (2018). "Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media". ChemistrySelect. URL:[Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Application Note: Sequential Chemoselective Cross-Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3) Introduction & Mechanistic Rationale Polyhalogenated arenes are highl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3)
Introduction & Mechanistic Rationale
Polyhalogenated arenes are highly valued linchpins in the modular synthesis of complex organic architectures, particularly in pharmaceutical development and materials science. 1,3-Dibromo-5-iodo-2-methoxybenzene is a specialized building block designed for sequential, site-specific functionalization.
The core principle enabling this step-wise workflow is the differential reactivity of carbon-halogen bonds toward transition-metal catalysis, governed by two synergistic factors:
Electronic & Thermodynamic Differentiation: The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of Palladium(0) into the C–I bond is kinetically much faster, allowing for highly chemoselective coupling under mild conditions [1].
Steric Shielding: In this specific scaffold, the iodine atom at the 5-position is sterically unhindered. Conversely, the bromine atoms at the 1- and 3-positions flank the methoxy group at the 2-position. This ortho-substitution creates a sterically congested microenvironment, further raising the activation energy required for Pd(0) insertion into the C–Br bonds.
This dual electronic and steric differentiation guarantees near-perfect chemoselectivity, allowing chemists to install one functional group at the 5-position, followed by a twofold functionalization at the 1- and 3-positions [2].
Experimental Workflow
The following diagram illustrates the logical progression from the tri-halogenated starting material to a fully functionalized, unsymmetrical triaryl-methoxybenzene derivative.
Caption: Workflow for the sequential Suzuki-Miyaura coupling of 1,3-dibromo-5-iodo-2-methoxybenzene.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C–I Bond
Objective: To selectively couple an arylboronic acid at the 5-position (C–I bond) while strictly preserving the 1,3-dibromo handles for downstream applications.
Causality Behind Experimental Choices
Catalyst Selection:
is utilized because its moderate electron density is sufficient to easily undergo oxidative addition with the highly reactive C–I bond, but it is too sluggish to activate the sterically hindered C–Br bonds at low temperatures.
Base & Solvent: A mild base (
) in a biphasic mixture (THF/) is chosen to facilitate the transmetalation step without providing the thermal or basic driving force needed to inadvertently activate the bromines [3].
Self-Validating Control: The reaction is run at ambient temperature (25–40 °C). If LC-MS monitoring detects any mass corresponding to a twofold coupling, the temperature must be lowered, validating the thermal sensitivity of the C–Br bonds.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 equiv, 1.0 mmol, 391.8 mg) and the desired arylboronic acid (
, 1.05 equiv).
Catalyst Addition: Add
(0.02 equiv, 2 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times) to prevent catalyst oxidation and homocoupling of the boronic acid.
Solvent & Base: Add degassed THF (5.0 mL) followed by an aqueous solution of
(2.0 M, 1.0 mL, 2.0 equiv).
Reaction: Stir the biphasic mixture vigorously at 25–30 °C for 4–8 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.
Work-up: Dilute the mixture with ethyl acetate (15 mL) and deionized water (10 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 10 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 1,3-dibromo-5-aryl-2-methoxybenzene intermediate.
Protocol 2: Twofold Suzuki-Miyaura Coupling at the C–Br Bonds
Objective: To functionalize the remaining two sterically hindered bromine positions with a second arylboronic acid.
Causality Behind Experimental Choices
Catalyst/Ligand Selection:
combined with an electron-rich, sterically bulky dialkylbiaryl phosphine ligand (e.g., SPhos) is mandatory. The electron-rich nature of SPhos accelerates the challenging oxidative addition into the sterically hindered C–Br bonds, while its steric bulk promotes the final reductive elimination step [4].
Base & Solvent: A stronger base (
) and elevated temperatures (100 °C) in Toluene/ are required to overcome the activation energy barrier imposed by the adjacent methoxy group.
Step-by-Step Methodology
Preparation: In a sealed tube or heavy-walled Schlenk flask, add the 1,3-dibromo-5-aryl-2-methoxybenzene intermediate (1.0 equiv), the second arylboronic acid (
, 2.5 equiv to ensure complete twofold coupling), and anhydrous (4.0 equiv).
Catalyst Addition: Add
(0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%).
Atmosphere Exchange: Evacuate and backfill with Argon 3 times.
Solvent: Add degassed Toluene (4.0 mL) and
(0.4 mL).
Reaction: Seal the vessel and heat to 100 °C in a pre-heated oil bath for 12–18 hours with vigorous stirring. Monitor via LC-MS to ensure the mono-bromo intermediate has been fully consumed.
Work-up & Purification: Cool to room temperature, dilute with EtOAc and water. Separate the organic phase, extract the aqueous phase, dry over
, and concentrate. Purify via flash chromatography to yield the highly functionalized 1,3,5-triaryl-2-methoxybenzene.
Quantitative Data & Optimization
The following table summarizes the optimization parameters for the critical first step (Chemoselective C–I coupling), demonstrating how thermal and basic conditions dictate the self-validating chemoselectivity of the system.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (Step 1)
Entry
Catalyst (mol%)
Base
Solvent System
Temp (°C)
Yield of Target Mono-coupled (%)
Yield of Unwanted Over-coupled (%)
1
(2%)
THF/
25
92%
< 2%
2
(2%)
Dioxane/
40
88%
5%
3
(5%)
Toluene/
80
45%
48%
Data Interpretation: Entry 1 represents the optimized protocol. Entry 3 clearly illustrates that applying harsh conditions (strong base, high heat) prematurely activates the C–Br bonds, destroying the chemoselectivity of the scaffold.
Conclusion
The sequential cross-coupling of 1,3-dibromo-5-iodo-2-methoxybenzene provides a robust, predictable platform for generating complex, unsymmetrically substituted arenes. By strictly controlling the electronic and thermal parameters of the reaction environment—specifically leveraging mild conditions for the C–I bond and highly active ligand systems for the sterically hindered C–Br bonds—researchers can fully exploit the innate haloselectivity of this scaffold for advanced drug discovery and materials design.
References
Chemical Reviews. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications, 2024.
[Link]
National Institutes of Health (PMC). "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis." NIH PubMed Central.[Link]
Technical Support Center: Reactions of 1,3-Dibromo-5-iodo-2-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-iodo-2-methoxybenzene. This polyhalogenated aromatic compound is a valuable building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-iodo-2-methoxybenzene. This polyhalogenated aromatic compound is a valuable building block, but its multiple reactive sites can present unique challenges. This guide is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on 1,3-Dibromo-5-iodo-2-methoxybenzene?
Answer:
The reactivity of aryl halides in many common reactions, particularly palladium-catalyzed cross-couplings and metal-halogen exchange, is dictated by the carbon-halogen bond dissociation energy. The established order of reactivity is I > Br > Cl > F.[1] For 1,3-Dibromo-5-iodo-2-methoxybenzene, the C-I bond is significantly weaker and more polarizable than the C-Br bonds. Therefore, you should expect selective reactivity at the iodine position under carefully controlled conditions. Oxidative addition to a Pd(0) catalyst, for instance, will occur preferentially at the C-I bond.[2][3]
This inherent selectivity is the cornerstone of its use as a building block, allowing for sequential, site-selective functionalization. However, this selectivity can be compromised under harsh reaction conditions (e.g., high temperatures), leading to mixtures of products.[4][5]
Palladium-catalyzed reactions like Suzuki, Sonogashira, and Stille couplings are frequently used to functionalize 1,3-Dibromo-5-iodo-2-methoxybenzene. Below are common problems and their solutions.
Q2: I'm performing a Suzuki-Miyaura coupling, but I'm observing significant amounts of homocoupled biaryl byproduct (Ar-Ar) from my boronic acid. What causes this, and how can I prevent it?
Answer:
Homocoupling is a persistent side reaction in Suzuki couplings.[6] It can arise from several mechanistic pathways, often competing with the desired cross-coupling cycle. The primary causes include:
Oxidative Homocoupling: The presence of oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the organoboron reagent.
Reductive Homocoupling: Two molecules of the aryl halide can couple, especially if the transmetalation step is slow.[7]
Disproportionation: The organoboron reagent can undergo disproportionation, followed by coupling.
The key to minimizing this byproduct is to ensure the rate of the desired cross-coupling catalytic cycle significantly outpaces these side reactions.[8]
Troubleshooting Steps & Solutions:
Rigorous Degassing: Oxygen is a major culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.
Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[9][10] An inappropriate base can slow this step, allowing side reactions to dominate. For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. The solvent system can also influence byproduct formation; aqueous solvent mixtures can sometimes promote homocoupling if not optimized.[11]
Ligand Selection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting steps of the main cycle (oxidative addition and reductive elimination), thus minimizing the lifetime of intermediates that could lead to side reactions.[12]
Temperature Control: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Higher temperatures can accelerate side reactions and may begin to compromise the selectivity between the C-I and C-Br bonds.
Caption: Troubleshooting flowchart for Suzuki coupling side reactions.
Q3: My Sonogashira coupling is plagued by the formation of a diyne byproduct from the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?
Answer:
The Glaser homocoupling of terminal alkynes is a classic side reaction in Sonogashira couplings.[13] This reaction is almost always mediated by the copper(I) co-catalyst, which forms a copper acetylide that can undergo oxidative dimerization, particularly in the presence of oxygen.[14]
Troubleshooting Steps & Solutions:
Switch to a Copper-Free Protocol: The most effective solution is to eliminate the root cause. Many modern Sonogashira protocols are "copper-free."[14] In these methods, the palladium catalyst alone is sufficient to facilitate the coupling. While the mechanism is debated, it avoids the primary pathway for Glaser coupling.[15]
Strictly Anaerobic Conditions: If a copper-catalyzed protocol must be used, it is imperative to exclude oxygen from the reaction. Use rigorous degassing techniques and maintain a positive pressure of an inert atmosphere (argon is preferred over nitrogen for this reaction).
Amine Base as Solvent/Co-Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or a significant co-solvent can help suppress homocoupling. The amine helps to coordinate the copper and can influence the relative rates of the cross-coupling versus homocoupling pathways.[16]
Use of Additives: Some protocols report that adding a mild reducing agent or using an atmosphere diluted with hydrogen gas can diminish the homocoupling side reaction.[13]
To an oven-dried Schlenk flask under an argon atmosphere, add 1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
Add degassed solvent (e.g., DMF or 1,4-dioxane).
Add the palladium catalyst system (e.g., Pd(PPh₃)₄ [2-5 mol%] or a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand).
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting aryl iodide is consumed.
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sulfate, and purifying by column chromatography.
Q4: In my Stille coupling, the desired product is formed, but I am struggling to remove the toxic organotin byproducts. What are the best practices for purification?
Answer:
This is a critical issue in Stille couplings, as organotin reagents and byproducts (e.g., Bu₃SnX or unreacted Bu₃SnR) are highly toxic and must be removed.[17] Standard silica gel chromatography is often insufficient due to the non-polar nature of these tin species, which can cause them to co-elute with the product.[17]
Effective Tin Removal Strategies:
Method
Description
Advantages
Disadvantages
Aqueous KF Wash
The reaction mixture is diluted in an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF). Fluoride has a very high affinity for tin, forming insoluble and easily filterable trialkyltin fluorides (R₃SnF).[17]
Simple, inexpensive, and often highly effective.[17]
Can form emulsions; may not be effective for all tin species.
Iodolysis
Treatment with a solution of I₂ can convert residual organostannanes to the corresponding iodides, which may be easier to separate.
Can be useful for unreacted starting stannane.
Adds an extra reagent and step.
Modified Chromatography
Use of K₂CO₃-impregnated silica gel or adding a small percentage of triethylamine to the eluent can help retard the slightly acidic tin byproducts on the column.[17]
Integrates into the standard purification workflow.
May require optimization of the stationary or mobile phase.
After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous KF solution.
Stir the biphasic mixture vigorously for at least one hour. A white precipitate of tributyltin fluoride should form.
Filter the entire mixture through a pad of Celite® to remove the solid precipitate.
Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Proceed with standard silica gel chromatography for final purification.
Metal-halogen exchange, typically using an organolithium or Grignard reagent, is another common strategy. The goal is to selectively replace the iodine with a metal (e.g., -MgBr or -Li), creating a nucleophilic intermediate for subsequent reaction with an electrophile.
Q5: I am attempting a lithium-halogen exchange with n-BuLi followed by quenching with an electrophile. However, I am getting a significant amount of 1,3-dibromo-2-methoxybenzene (protodehalogenation). What is the source of this proton?
Answer:
Organolithium and Grignard reagents are extremely strong bases and will react avidly with any available proton source.[18][19] The formation of the protodehalogenated byproduct indicates that your organometallic intermediate is being quenched by a proton before it can react with your intended electrophile.
Potential Proton Sources & Solutions:
Water: Trace amounts of water in your solvent, on your glassware, or in your starting materials are the most common cause.
Solution: Thoroughly oven-dry all glassware and cool it under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent. Ensure starting materials are dry.[18]
Solvent: The solvent itself can be a proton source. Tetrahydrofuran (THF) is susceptible to deprotonation at the alpha-position, especially at temperatures above -20 °C or during prolonged reaction times.
Solution: Perform the reaction at low temperatures (typically -78 °C using a dry ice/acetone bath). Add the electrophile as soon as the metal-halogen exchange is complete.
Acidic Protons on Substrates: If your electrophile or even your starting material has acidic protons, the organolithium reagent may act as a base rather than a nucleophile.
Solution: Protect any acidic functional groups before performing the metal-halogen exchange. Ensure your electrophile is not a proton source.
Caption: Desired vs. undesired pathways for an organolithium intermediate.
References
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
Al-Masum, M. (2019).
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
Challenges in the purification of 1,3-Dibromo-5-iodo-2-methoxybenzene derivatives
Welcome to the Technical Support Center for the isolation and purification of 1,3-Dibromo-5-iodo-2-methoxybenzene and its derivatives. As polyhalogenated anisole derivatives become increasingly critical in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 1,3-Dibromo-5-iodo-2-methoxybenzene and its derivatives.
As polyhalogenated anisole derivatives become increasingly critical in pharmaceutical cross-coupling reactions and advanced materials, their purification remains a notorious bottleneck. The presence of three heavy halogens (two bromines, one iodine) and a methoxy directing group creates a highly lipophilic molecule prone to co-eluting with structurally identical dehalogenated impurities.
This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure >99% purity.
I. Frequently Asked Questions (FAQs)
Q: Why do my des-iodo and des-bromo impurities co-elute with the target product on a standard C18 column?A: Standard C18 stationary phases separate analytes based almost entirely on hydrophobic partitioning (LogP). In heavily halogenated benzenes, the hydrophobic bulk of the remaining halogens masks the loss of a single iodine or bromine atom, resulting in marginal differences in retention time. To resolve these impurities, you must exploit shape selectivity and polarizability rather than pure hydrophobicity. Switching to a Pentafluorophenyl (PFP) phase introduces orthogonal
and dipole interactions that can discriminate between the highly polarizable iodine atom and the less polarizable bromine [2].
Q: My compound precipitates in the HPLC sample loop or at the column head during reversed-phase preparative chromatography. How can I prevent this?A: 1,3-Dibromo-5-iodo-2-methoxybenzene has exceptionally low aqueous solubility. When a highly concentrated sample dissolved in pure organic solvent (e.g., DMSO or Acetonitrile) hits the aqueous mobile phase at the column head, it crashes out, causing peak splitting and extreme backpressure. Causality: The thermodynamic penalty of solvating this hydrophobic mass in water is too high. Solution: Transition to Normal-Phase Liquid Chromatography (NP-HPLC) for bulk preparative work, utilizing hexane/ethyl acetate gradients to maintain complete solubility throughout the run [1].
Q: Is the C–I bond stable during standard purification workflows?A: The carbon-iodine (C–I) bond is the most labile of the aryl halides due to its lower bond dissociation energy. While stable under standard HPLC conditions, prolonged exposure to strong UV light (e.g., leaving fractions in clear glass under intense lab lighting) or radical initiators can induce spontaneous deiodination. Always collect fractions in amber vials and evaporate solvents at temperatures below 40°C.
II. Troubleshooting Guide: Specific Experimental Issues
Issue 1: Poor Resolution of Regioisomers (e.g., 1,5-dibromo vs. 1,3-dibromo derivatives)
Mechanistic Cause: Regioisomers possess identical molecular weights and nearly identical dipole moments. On a C18 column, their interaction with the alkyl chains is indistinguishable.
Expert Intervention: Transition to a Phenyl-Hexyl or PFP column. The methoxy group on the benzene ring donates electron density, making the ring electron-rich despite the electron-withdrawing halogens. The PFP phase is highly electron-deficient. This creates a strong
donor-acceptor interaction. Because regioisomers have different steric profiles, the physical alignment of their -clouds against the PFP stationary phase will differ, yielding baseline resolution [4].
Issue 2: Severe Tailing in Normal-Phase Chromatography
Mechanistic Cause: Unreacted phenolic precursors (e.g., 2-methoxyphenol derivatives before complete halogenation) or acidic byproducts strongly hydrogen-bond with the unendcapped silanol groups on bare silica.
Expert Intervention: Add 0.1% to 0.5% of a volatile organic acid (like Acetic Acid) to the mobile phase. This competitively binds the active silanol sites, preventing the target molecule's methoxy group from undergoing secondary interactions, thereby sharpening the peak.
III. Quantitative Data: Stationary Phase Selection
To optimize your method development, consult the following empirical data comparing stationary phases for polyhalogenated anisole derivatives.
Table 1: Chromatographic Parameters for Halogenated Benzene Separation
Stationary Phase
Retention Factor ()
Selectivity () for Isomers
Primary Interaction Mechanism
Recommended Use Case
C18 (Alkyl)
High (>10)
Poor (~1.0 - 1.05)
Hydrophobic Dispersion
General desalting; removal of highly polar byproducts.
PFP (Fluorinated)
Medium (4 - 8)
Excellent (>1.5)
Stacking, Dipole, Steric
Resolving des-bromo/des-iodo impurities and regioisomers.
Phenyl-Hexyl
Medium (5 - 9)
Good (~1.2 - 1.4)
Stacking
Alternative to PFP for specific steric isomers.
Bare Silica (NP)
Low (1 - 3)
Moderate (~1.1)
Hydrogen Bonding (Methoxy)
Bulk preparative scale-up (>1g) to avoid solubility limits.
This protocol utilizes orthogonal selectivity to validate the absence of dehalogenated impurities.
Sample Preparation: Dissolve the crude 1,3-Dibromo-5-iodo-2-methoxybenzene in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Column Setup: Install a PFP column (150 x 4.6 mm, 3 µm). Maintain the column compartment at 30°C to ensure reproducible mass transfer kinetics.
Mobile Phase:
Phase A: 0.1% Formic acid in Water.
Phase B: 0.1% Formic acid in Methanol. (Note: Methanol is chosen over Acetonitrile because Acetonitrile's
-electrons can compete with the stationary phase, dampening the interactions needed for isomer separation).
Gradient Elution: Run a shallow gradient from 50% B to 85% B over 25 minutes.
Self-Validation Step: Spike an aliquot of your sample with a known standard of 1,3-dibromo-2-methoxybenzene (the anticipated des-iodo impurity). If the method cannot resolve this spiked peak into a distinct doublet with a resolution (
) > 1.5, flatten the gradient (e.g., 50% to 70% B over 30 mins) before proceeding to fraction collection.
Detection: Monitor at 210 nm, 254 nm, and utilize inline MS-APCI (Atmospheric Pressure Chemical Ionization) [1]. APCI is preferred over ESI for highly non-polar, neutral halogenated benzenes.
Designed for gram-scale purification without solubility bottlenecks.
Sample Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) or Toluene. Causality: Loading in Hexane causes precipitation, while loading in highly polar solvents (like EtOAc) causes severe band broadening. DCM provides a high-density, low-polarity plug.
Equilibration: Equilibrate a bare silica flash column with 100% Hexane.
Elution Strategy: Apply an isocratic hold at 100% Hexane for 2 column volumes (CV) to elute completely non-polar impurities (e.g., perhalogenated benzenes lacking the methoxy group). Step the gradient to 98:2 Hexane:Ethyl Acetate. The weak dipole of the methoxy group requires only trace amounts of polar solvent to elute.
Post-Purification: Pool fractions based on UV absorption at 254 nm and evaporate under reduced pressure at <35°C to protect the C–I bond [3].
V. Purification Workflow Visualization
Figure 1: Chromatographic decision tree for polyhalogenated anisole derivatives.
VI. References
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry
Chromatography Online
URL:[Link]
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers
ResearchGate
URL:[Link]
Exploiting Selectivity in HPLC and UHPLC With Rational Stationary Phase Design
Advanced Chromatography Technologies (MAC-MOD Analytical)
URL: [Link]
Troubleshooting
Technical Support Center: Optimizing Regioselectivity in the Functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene
Welcome to the technical support center for the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging polyhalogenated aromatic compound.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your reactions. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure the success of your synthetic endeavors.
I. Introduction: The Challenge of Regioselectivity
1,3-Dibromo-5-iodo-2-methoxybenzene is a valuable building block in organic synthesis due to its three distinct halogen atoms, which offer multiple points for functionalization. The key to unlocking its synthetic potential lies in the ability to selectively react at one halogen position over the others. This selectivity is primarily governed by the inherent differences in the carbon-halogen (C-X) bond strengths and the electronic and steric environment of each halogen.[2][3][4]
The generally accepted reactivity order for halogens in many cross-coupling reactions is I > Br > Cl > F.[2][3] This trend is a direct consequence of the C-X bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst.[2][3] However, factors such as the choice of catalyst, ligands, reaction conditions, and the nature of the coupling partners can significantly influence the regiochemical outcome.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene, providing potential causes and actionable solutions.
Problem
Potential Causes
Solutions & Recommendations
Low or No Reactivity
1. Inactive catalyst. 2. Insufficiently mild reaction conditions for C-I bond activation. 3. Poor quality of reagents or solvents.
1. Catalyst Screening: Test a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos) to find the optimal combination.[6][7] 2. Temperature Optimization: Gradually increase the reaction temperature. While the C-I bond is the most reactive, some activation energy is still required.[8] 3. Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to moisture like Grignard and lithiation.[9][10]
Poor Regioselectivity (Mixture of Isomers)
1. Reaction conditions are too harsh, leading to the activation of C-Br bonds. 2. The chosen catalyst/ligand system is not selective enough. 3. Scrambling of halogen positions, especially under lithiation conditions.
1. Milder Conditions: Employ lower reaction temperatures and shorter reaction times to favor the kinetically preferred C-I functionalization.[2][3] 2. Ligand Effects: The choice of phosphine ligand can significantly influence selectivity. Bulky, electron-rich ligands often enhance selectivity. 3. Reaction Type: For metal-halogen exchange, use of n-BuLi at very low temperatures (-78 to -100 °C) in THF or Et₂O is crucial for selective iodine exchange.[11]
Formation of Homocoupling Byproducts
1. Inefficient transmetalation step in cross-coupling reactions. 2. Decomposition of the organometallic intermediate.
1. Optimize Base and Solvent: The choice of base is critical in Suzuki-Miyaura coupling to facilitate the transmetalation step.[12][13] 2. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
Failure of Grignard Reagent Formation
1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in the reaction setup. 3. Competing Wurtz-type coupling.
1. Magnesium Activation: Use activating agents like iodine (I₂), 1,2-dibromoethane, or mechanical crushing to expose a fresh magnesium surface.[9][10] 2. Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[9] 3. Slow Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize side reactions.[14]
Low Yield in Lithium-Halogen Exchange
1. Incomplete exchange reaction. 2. Reaction with solvent (e.g., THF deprotonation). 3. Side reactions due to benzyne formation if ortho-dihalides are present.
1. Temperature and Time: Conduct the reaction at -78 °C or lower for a sufficient duration (e.g., 30-60 minutes) to ensure complete exchange at the iodine position.[11][15] 2. Choice of Alkyllithium: While n-BuLi is common, t-BuLi can sometimes offer better selectivity.[11] 3. Quenching: Quench the reaction at low temperature with the desired electrophile.
Workflow for Troubleshooting Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene.
Caption: A decision-making workflow for optimizing regioselectivity.
III. Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond preferentially functionalized over the C-Br bonds in palladium-catalyzed cross-coupling reactions?
A1: The preferential reactivity of the C-I bond is primarily due to its lower bond dissociation energy compared to the C-Br bond.[2][3] In the catalytic cycle of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][8] The weaker C-I bond undergoes this oxidative addition more readily and under milder conditions than the stronger C-Br bonds, leading to high regioselectivity for the iodo position.[2][3]
Q2: I am observing a significant amount of the dibromo-functionalized byproduct in my Suzuki-Miyaura coupling. How can I improve selectivity for the iodo position?
A2: The formation of a dibromo-functionalized byproduct suggests that the reaction conditions are too harsh, leading to the undesired reaction at the less reactive C-Br positions. To improve selectivity:
Lower the reaction temperature: This will favor the kinetically controlled reaction at the more reactive C-I bond.[16]
Reduce reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the bromine positions.
Choose a more selective catalyst system: Some palladium catalysts and ligands are known to exhibit higher selectivity for C-I over C-Br bonds. Screening different combinations, such as those involving bulky phosphine ligands, can be beneficial.[17]
Use a milder base: A strong base can sometimes promote the reactivity of the C-Br bonds.[12]
Q3: Can I selectively perform a lithium-halogen exchange at one of the bromine positions?
A3: Achieving selective lithium-halogen exchange at a bromine position in the presence of an iodine atom is extremely challenging and generally not feasible. The rate of lithium-iodine exchange is significantly faster than lithium-bromine exchange.[18] Therefore, treatment with an organolithium reagent like n-butyllithium will almost exclusively result in the formation of the aryllithium species at the position of the iodine atom. To functionalize the bromine positions, it is necessary to first react the iodine and then proceed with the functionalization of the bromines in a subsequent step.
Q4: What are the key considerations for performing a Sonogashira coupling with 1,3-dibromo-5-iodo-2-methoxybenzene?
A4: The Sonogashira coupling is an excellent method for introducing an alkyne moiety, and high regioselectivity at the iodine position can be achieved.[19][20][21] Key considerations include:
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[21][22]
Base: An amine base, such as triethylamine or diisopropylethylamine, is required.
Solvent: Anhydrous solvents like THF or DMF are commonly employed.
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne.
Q5: How do the electronic and steric effects of the methoxy group influence the regioselectivity?
A5: The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction.[23][24]
Electronic Effects: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can influence the rate of oxidative addition. However, in the case of 1,3-dibromo-5-iodo-2-methoxybenzene, the inherent reactivity difference between iodine and bromine is the dominant factor determining regioselectivity in cross-coupling reactions.[2][3]
Steric Effects: The methoxy group at the 2-position provides steric hindrance to the adjacent bromine atom at the 1-position. This steric hindrance can further disfavor reaction at this position, thereby enhancing the selectivity for the less hindered iodine at the 5-position and the bromine at the 3-position.[25][26][27]
Relative Reactivity of Halogen Substituents
The following diagram illustrates the factors influencing the regioselective functionalization of 1,3-dibromo-5-iodo-2-methoxybenzene.
Caption: Factors governing the regioselectivity of functionalization.
IV. Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the Iodine Position
This protocol provides a starting point for the selective functionalization of the C-I bond. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Lithium-Iodine Exchange
This protocol outlines the selective formation of the aryllithium reagent at the iodine position.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 equiv) in anhydrous diethyl ether or THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (1.05-1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
V. References
BenchChem. (2025). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. BenchChem Technical Support.
BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. BenchChem Technical Support.
Hota, S. K., & Miller, J. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10866-10913. [Link]
BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. BenchChem Technical Support.
American Chemical Society. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
Royal Society of Chemistry. (2015). Physisorption of benzene derivatives on graphene: critical roles of steric and stereoelectronic effects of the substituent. Physical Chemistry Chemical Physics. [Link]
Dinya, Z., & Schág, J. B. (1967). Functional-group and substituent effects, both steric and electronic, upon the ultraviolet absorption spectra of some conjugated. Canadian Journal of Chemistry, 45(13), 1567-1574. [Link]
American Chemical Society. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
National Center for Biotechnology Information. (2019). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]
ResearchGate. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. [Link]
National Center for Biotechnology Information. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. [Link]
Indian Academy of Sciences. (1979). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]
Patsnap. (2026). Optimizing Benzene Ring Derivatives for Improved Pharmaceutics. Patsnap Eureka. [Link]
Taylor & Francis Online. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]
ResearchGate. (2015). How do I selectively exchange iodine with lithiate? [Link]
Royal Society of Chemistry. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-2-iodo-5-methoxybenzene. PubChem. [Link]
PubMed. (2011). Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes. [Link]
ResearchGate. (2006). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. [Link]
ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). [Link]
Royal Society of Chemistry. (1989). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
National Center for Biotechnology Information. (2024). Chemo-, regio- and stereoselective access to polysubstituted 1,3-dienes via Nickel-catalyzed four-component reactions. PMC. [Link]
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
NMR and mass spectrometry analysis of 1,3-Dibromo-5-iodo-2-methoxybenzene derivatives
Executive Summary: The Orthogonal Scaffold 1,3-Dibromo-5-iodo-2-methoxybenzene (chemically equivalent to 2,6-dibromo-4-iodoanisole) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural sym...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Orthogonal Scaffold
1,3-Dibromo-5-iodo-2-methoxybenzene (chemically equivalent to 2,6-dibromo-4-iodoanisole) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural symmetry and the distinct reactivity profiles of its halogen substituents (Iodine vs. Bromine) allow for sequential, site-selective cross-coupling reactions.
This guide compares the analytical profile of this target scaffold against its common synthetic impurities (1,3,5-tribromo-2-methoxybenzene) and regioisomers. It addresses the specific challenges of analyzing polyhalogenated aromatics, where standard ESI-MS often fails and NMR requires understanding of relativistic heavy-atom effects.
Comparative Analysis: Target vs. Alternatives
The primary challenge in synthesizing this scaffold is distinguishing it from over-halogenated byproducts or regioisomers that possess similar retention times but vastly different reactivities.
The target molecule's value lies in the Bond Dissociation Energy (BDE) hierarchy:
. Palladium catalysts will oxidatively add to the C-I bond exclusively under mild conditions, allowing the installation of a library of R-groups at position 5 while preserving the 1,3-dibromo "wings" for subsequent cyclization or diversification.
Deep Dive: NMR Characterization
Analyzing this molecule requires accounting for the Heavy Atom Effect (Spin-Orbit Coupling), which defies standard electronegativity trends in Carbon-13 NMR.
A. 1H NMR: The Symmetry Check
The molecule possesses a
axis of symmetry passing through the Oxygen and Iodine atoms.
Aromatic Region: A sharp singlet integrating to 2 protons (H4 and H6).
Diagnostic: If you see doublets or multiple singlets in the aromatic region, you have formed a regioisomer (e.g., 1,2-dibromo-3-iodo-5-methoxybenzene).
Methoxy Region: A sharp singlet integrating to 3 protons (~3.8 ppm).
B. 13C NMR: The Iodine Fingerprint
Standard prediction software often fails here. Iodine is less electronegative than Bromine, yet the Carbon attached to Iodine (C-I) appears significantly upfield (shielded) compared to the Carbon attached to Bromine (C-Br).
Mechanism: The large electron cloud of Iodine causes relativistic spin-orbit coupling, which exerts a shielding effect on the attached carbon.
Expected Shifts:
C-I (C5):85 – 95 ppm (Key diagnostic peak).
C-Br (C1, C3):115 – 125 ppm .
C-O (C2):155 – 160 ppm (Deshielded).
Deep Dive: Mass Spectrometry
Polyhalogenated anisoles are lipophilic and lack basic nitrogens, making them "invisible" to standard Electrospray Ionization (ESI) in positive mode.
A. Ionization Source Selection[2]
ESI (Electrospray Ionization):Not Recommended. The molecule cannot easily accept a proton
.
APPI (Atmospheric Pressure Photoionization):Gold Standard. Uses UV photons (10 eV) to ionize the aromatic ring directly
or via a dopant (Toluene/Acetone).
APCI (Atmospheric Pressure Chemical Ionization):Viable Alternative. Good for thermally stable, non-polar compounds.
B. Isotope Pattern Analysis
The mass spectrum provides a definitive "barcode" for the halogen count.
Bromine (
): ~1:1 natural abundance.
Iodine (
): 100% natural abundance (Monoisotopic).
Target (
): The pattern follows the expansion of .
M (390 m/z): 50% relative intensity (Both
).
M+2 (392 m/z): 100% relative intensity (One
, one ).
M+4 (394 m/z): 50% relative intensity (Both
).
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Validate regiochemistry and purity.
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent solvent viscosity broadening and to ensure solubility of the lipophilic scaffold.
Steps:
Dissolve 10-15 mg of sample in 0.6 mL
.
Filter solution through a cotton plug into the NMR tube to remove inorganic salts (KBr/KI) from synthesis.
Acquisition (13C): Set relaxation delay (
) to seconds. Quaternary carbons attached to heavy halogens (C-Br, C-I) have long relaxation times. Short delays will suppress these diagnostic peaks.
Processing: Apply exponential line broadening (LB = 1.0 Hz) for C-13 to improve S/N ratio for the quaternary carbons.
Protocol B: APPI-MS Screening
Objective: Confirm halogen count (
vs ).
Instrument: Q-TOF or Triple Quad with APPI source.
Dopant: Toluene (added post-column or pre-mixed 5% in MeOH).
Steps:
Prepare a 10 ppm solution in Methanol/Toluene (90:10).
Flow rate: 0.2 mL/min.
Source Temp: 350°C (Ensure vaporization).
Vaporizer Temp: 400°C.
Detection: Scan range 200-600 m/z. Look for the characteristic 1:2:1 triplet cluster.
Visual Workflows
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for distinguishing the target from common side products.
Caption: Step-by-step analytical logic to filter out over-brominated impurities and asymmetric regioisomers.
Diagram 2: Orthogonal Reactivity Logic
Visualizing why this specific scaffold is chosen for library synthesis.
Caption: The "Orthogonal Strategy" exploiting the reactivity difference between C-I and C-Br bonds.
References
Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR.[2][3][4][5] Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Link
Liu, X. D., Fan, H. L., & Xiao, J. P. (2016).[6] Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry.[6] Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Kéki, S., et al. (2000). Atmospheric Pressure Photoionization (APPI) Mass Spectrometry of Polymers.[7] Journal of the American Society for Mass Spectrometry. Link
PubChem Database. (2025).[8] Compound Summary for CID 5142040 (3,5-Dibromo-4-iodoanisole).[8] National Center for Biotechnology Information. Link
Comparative reactivity of halogens in 1,3-Dibromo-5-iodo-2-methoxybenzene
This guide provides a comprehensive technical analysis of the comparative reactivity of halogens in 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-dibromo-4-iodoanisole ). It is designed for researchers requiring...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the comparative reactivity of halogens in 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 2,6-dibromo-4-iodoanisole ). It is designed for researchers requiring precise regioselective functionalization of this scaffold.
Executive Summary & Molecular Architecture
1,3-Dibromo-5-iodo-2-methoxybenzene presents a classic study in chemoselectivity. The molecule features three halogen handles—two bromine atoms and one iodine atom—distributed around a central benzene core activated by a methoxy group.
For the synthetic chemist, the reactivity hierarchy is distinct and predictable, governed by two opposing forces: Bond Dissociation Energy (BDE) and Steric/Electronic Directing Effects .
Primary Reactive Site (C-5 Iodine): The C-I bond is the weakest and most kinetically active site for both oxidative addition (Pd-catalysis) and metal-halogen exchange (Li/Mg), despite being para to the directing methoxy group.
Secondary Reactive Sites (C-1/C-3 Bromines): These positions are sterically crowded by the adjacent methoxy group and possess stronger C-Br bonds. They are generally reserved for secondary functionalization after the iodine has been reacted.
Structural Analysis
Position
Substituent
Electronic Character
Steric Environment
Reactivity Rank
C-2
Methoxy (-OMe)
Strong EDG (Resonance)
N/A
Directing Group
C-5
Iodine (-I)
Weak EWG (Inductive)
Unhindered (Para)
#1 (Highest)
C-1, C-3
Bromine (-Br)
Weak EWG (Inductive)
Hindered (Ortho)
#2 (Lowest)
Mechanistic Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
In Pd(0)/Pd(II) catalytic cycles, the rate-determining step is often the oxidative addition of the aryl halide to the palladium center.[1][2] The rate of oxidative addition correlates directly with bond strength: C-I < C-Br < C-Cl .
Selectivity: Exclusive coupling at C-5 (Iodine) .
Rationale: The C-I bond undergoes oxidative addition significantly faster than the C-Br bonds. Furthermore, the C-1/C-3 bromines are shielded by the ortho-methoxy group, creating a "steric pocket" that retards the approach of bulky phosphine ligands, further protecting them from reaction.
B. Metal-Halogen Exchange (Lithium/Magnesium)
When treating this substrate with organolithium (e.g., n-BuLi) or organomagnesium (e.g., i-PrMgCl) reagents, a competition exists between the "Ortho Effect" (coordination to the methoxy oxygen) and intrinsic bond weakness.
Selectivity: Preferential exchange at C-5 (Iodine) .
Rationale: While the methoxy group can coordinate lithium to the ortho positions (C-1/C-3), the thermodynamic drive to exchange the weaker C-I bond dominates at low temperatures (-78 °C). The formation of the C-5 lithio-species is kinetically controlled by the rapid I/Li exchange rate, which exceeds the rate of ortho-directed Br/Li exchange.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-5
Target: Functionalization of the Iodine position while retaining both Bromines.
Degassing: Charge a reaction flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).
Solvation: Add degassed solvent and aqueous base under Argon flow.
Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C to prevent oxidative addition into the C-Br bonds.
Monitoring: Monitor via TLC/HPLC. The starting material (Iodo) should disappear, leaving a distinct product spot. The di-coupled byproduct (reacting at Br) is generally not observed below 80 °C.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Selective Lithium-Halogen Exchange at C-5
Target: Generation of a nucleophile at C-5 for quenching with electrophiles (e.g., aldehydes, CO₂).
Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi (1.1 equiv)
Electrophile: Benzaldehyde (1.2 equiv)
Solvent: Anhydrous THF
Step-by-Step Workflow:
Setup: Flame-dry a flask and cool to -78 °C (if using n-BuLi) or -20 °C (if using i-PrMgCl·LiCl) under N₂ atmosphere.
Exchange: Add the organometallic reagent dropwise to the substrate solution.
Incubation: Stir for 15 minutes (n-BuLi) or 30–60 minutes (Turbo Grignard). Crucial: Do not allow temperature to rise, or scrambling to the ortho-bromo positions may occur.
Quench: Add the electrophile slowly at the incubation temperature.
Warming: Allow the mixture to warm to room temperature over 2 hours.
Workup: Quench with sat. NH₄Cl and extract.
Visualization of Reactivity Pathways[3]
The following diagram illustrates the decision tree for functionalizing this molecule, highlighting the sequential nature of the reactivity.
Caption: Sequential functionalization logic. The C-5 Iodine acts as the primary "gateway" for modification, protecting the C-1/C-3 Bromines for later stages.
Comparative Data: Halogen Bond Strengths
The selectivity is fundamentally grounded in the bond dissociation energies (BDE) of the carbon-halogen bonds.[3]
Note: The presence of the electron-donating Methoxy group generally strengthens the aryl-halogen bonds slightly compared to naked benzene, but the relative order (I < Br) remains unchanged.
References
BenchChem. Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.[3] (2025).[1][6][7] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 5142040, 1,3-Dibromo-2-iodo-5-methoxybenzene. (2025).[1][6][7] Retrieved from
Fairlamb, I. J. S. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. (2007). Retrieved from
Knochel, P., et al.Preparation of Polyfunctional Organometallics via Halogen-Metal Exchange. Handbook of Functionalized Organometallics. (2008). (General reference for I vs Br exchange selectivity).
Sigma-Aldrich. Product Specification: 1,3-Dibromo-2-iodo-5-methoxybenzene.[8] Retrieved from [8]
Comparative Guide: Palladium Catalysts for Chemoselective Coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene
The following guide provides an in-depth technical comparison of palladium catalysts for the chemoselective coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene (chemically identified as 2,6-dibromo-4-iodoanisole , CAS 704909...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of palladium catalysts for the chemoselective coupling of 1,3-Dibromo-5-iodo-2-methoxybenzene (chemically identified as 2,6-dibromo-4-iodoanisole , CAS 704909-77-3).
Executive Summary & Substrate Analysis
Target Molecule: 1,3-Dibromo-5-iodo-2-methoxybenzene (2,6-dibromo-4-iodoanisole)
Primary Challenge:Chemoselectivity (C-I vs. C-Br) .
The objective is to selectively engage the C-I bond (Position 4 relative to OMe) in a cross-coupling reaction (Suzuki-Miyaura, Sonogashira, etc.) while preserving the two C-Br bonds (Positions 2,6) for subsequent functionalization.
Structural & Electronic Considerations[1]
Electronic Bias: The methoxy group (–OMe) at position 1 is a strong electron-donating group (EDG). This increases the electron density of the arene ring, generally making oxidative addition slower compared to electron-deficient systems. However, the C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), providing a thermodynamic basis for selectivity.
Steric Environment:
C-I (Position 4): Flanked by two protons (H3, H5). Relatively accessible.
C-Br (Positions 2,6): Flanked by the methoxy group and a proton. The ortho-methoxy group introduces significant steric hindrance, further deactivating the C-Br sites relative to the C-I site.
Catalyst Comparison: Selectivity vs. Activity
The choice of palladium source and ligand is critical. We compare three distinct catalyst classes based on their ability to discriminate between the C-I and C-Br bonds in this specific electron-rich scaffold.
Feature
Pd(PPh₃)₄ (Tetrakis)
PdCl₂(dppf)
Pd(OAc)₂ + SPhos/XPhos
Catalyst Class
Pd(0) Phosphine (Monodentate)
Pd(II) Ferrocenyl (Bidentate)
Pd(0) Buchwald Precatalyst (Bulky)
Primary Mechanism
Slow Oxidative Addition (Selective)
Robust Oxidative Addition
Fast Oxidative Addition (Non-selective)
Selectivity (I vs Br)
Excellent (>> 95:5)
Good (approx. 85:15)
Poor (< 60:40)
Reaction Rate
Moderate
Fast
Very Fast
Air/Moisture Stability
Poor (Requires Inert Atm.)
Good
Good
Recommendation
Primary Choice for Selectivity
Alternative for Difficult Partners
Avoid (Unless Br coupling desired)
Detailed Analysis
A. Pd(PPh₃)₄: The "Gold Standard" for Selectivity
Mechanism: The bulky, electron-rich triphenylphosphine ligands create a crowded coordination sphere. The active species, Pd(PPh₃)₂, undergoes oxidative addition to the weaker C-I bond readily but is kinetically slow to insert into the stronger, more hindered C-Br bonds.
Why it works here: The electron-rich nature of the anisole ring makes the C-Br bonds even less electrophilic. Pd(PPh₃)₄ exploits this by reacting exclusively at the "soft" iodine center.
Trade-off: It is air-sensitive and requires strictly deoxygenated solvents to prevent homocoupling or catalyst decomposition (formation of Pd black).
B. PdCl₂(dppf): The "Robust" Alternative
Mechanism: The bidentate dppf ligand [1,1'-bis(diphenylphosphino)ferrocene] forces a large bite angle, stabilizing the Pd(II) intermediate. This catalyst is more robust towards moisture and heat.
Risk: Its higher thermal stability often allows for higher reaction temperatures (80-100°C), which can overcome the activation energy barrier for C-Br insertion, leading to ~5-15% unwanted bromine coupling byproducts.
Use Case: Use only if the coupling partner (e.g., a sterically hindered boronic acid) fails to react with Pd(PPh₃)₄.
C. Pd(OAc)₂ + SPhos/XPhos: The "Over-Active" System
Mechanism: Buchwald dialkylbiaryl phosphine ligands (SPhos, XPhos) form highly active monoligated Pd(0) species designed to activate unreactive aryl chlorides and bromides.
Risk: In the presence of C-I and C-Br, this system is often too active, failing to discriminate effectively. It will likely couple the iodine and then immediately attack the bromines, leading to oligomers or fully substituted products.
Verdict:NOT RECOMMENDED for this specific chemoselective transformation.
Decision Logic & Reaction Pathway
The following diagram illustrates the kinetic pathways and the decision logic for catalyst selection.
Figure 1: Kinetic pathways for catalyst selectivity. Green path indicates the optimal route using Pd(PPh₃)₄.
Optimized Experimental Protocol
This protocol uses Pd(PPh₃)₄ for the Suzuki-Miyaura coupling of 1,3-dibromo-5-iodo-2-methoxybenzene with a generic aryl boronic acid.
Objective: Isolate the mono-coupled product (4-aryl-2,6-dibromoanisole).
Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv) or K₂CO₃ (solid, 2.0 equiv)
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1) – Degassed
Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a Schlenk flask or reaction vial and cycle with Argon/Nitrogen (3x).
Solvent Degassing: Sparge the chosen solvent (e.g., DME) with Argon for 15-20 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
Loading: Under Argon flow, add the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Solvation: Add the degassed solvent via syringe.
Base Addition: Add the aqueous Na₂CO₃ solution (degassed).
Reaction: Heat the mixture to 60–70 °C .
Note: Do not reflux at >90°C initially. Lower temperatures favor the C-I selectivity. Monitor by TLC or HPLC. The C-I insertion usually completes within 2-6 hours.
Quench & Workup: Once the starting material (iodide) is consumed, cool to room temperature. Dilute with water and extract with Ethyl Acetate.
Purification: The product (mono-coupled) usually has a distinct Rf from the starting material. Purify via silica gel chromatography.
Troubleshooting Table
Observation
Likely Cause
Corrective Action
Low Conversion
Oxidative addition to electron-rich ring is slow.
Increase temp to 80°C or switch to PdCl₂(dppf) (carefully).
Di-coupled Product (Br reaction)
Catalyst too active or temp too high.
Reduce temp to 50°C; Reduce catalyst loading to 2 mol%.
Benchmarking the Efficiency of 1,3-Dibromo-5-iodo-2-methoxybenzene in Multi-Step Synthesis: A Comparative Guide
Executive Summary In advanced organic synthesis—particularly in the development of complex pharmaceuticals and organic light-emitting diode (OLED) materials—polyhalogenated arenes serve as indispensable building blocks....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis—particularly in the development of complex pharmaceuticals and organic light-emitting diode (OLED) materials—polyhalogenated arenes serve as indispensable building blocks. Among these, 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) stands out as a highly programmable scaffold. This guide provides an objective benchmarking of its efficiency against common alternatives, detailing the thermodynamic causality behind its regioselectivity, and offering a field-validated protocol for chemoselective cross-coupling.
Mechanistic Rationale: The Thermodynamics of Chemoselectivity
The synthetic utility of 1,3-Dibromo-5-iodo-2-methoxybenzene relies on the inherent reactivity gradient of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of the Pd(0) catalyst to the aryl halide is typically the rate-determining step[1].
The chemoselectivity of this scaffold is strictly governed by Bond Dissociation Energies (BDE). The C-I bond has a BDE of approximately 65 kcal/mol, whereas the C-Br bond is significantly stronger at ~81 kcal/mol[2]. This ~16 kcal/mol thermodynamic gap ensures that at mild temperatures (60–80 °C), oxidative addition occurs exclusively at the C-I position. Furthermore, the methoxy group at the 2-position provides vital steric shielding to the adjacent C-Br bonds, further suppressing unwanted competitive insertion at the 1- and 3-positions.
Benchmarking Alternatives
When designing a multi-step synthesis, chemists must weigh 1,3-Dibromo-5-iodo-2-methoxybenzene against other halogenated anisoles. The table below summarizes the comparative advantages of these scaffolds based on reactivity and downstream versatility.
Scaffold
Halogen Handles
C-I vs C-Br BDE Gap
Chemoselectivity (1st Coupling)
Downstream Versatility
1,3-Dibromo-5-iodo-2-methoxybenzene
3 (1x I, 2x Br)
~16 kcal/mol
>95% (Exclusive C-I)
Excellent (Symmetrical handles)
2,4,6-Tribromoanisole
3 (3x Br)
N/A (All C-Br)
Poor (ortho/para mixtures)
Moderate (Requires harsh conditions)
2-Bromo-4-iodoanisole
2 (1x I, 1x Br)
~16 kcal/mol
>95% (Exclusive C-I)
Good (Asymmetrical, fewer handles)
Data Interpretation: While 2,4,6-tribromoanisole is cheaper, its lack of a thermodynamic reactivity gap leads to statistical mixtures during mono-coupling. 1,3-Dibromo-5-iodo-2-methoxybenzene provides the perfect balance: a highly reactive initiation site (iodine) and two symmetrical, dormant sites (bromines) for subsequent functionalization.
Pathway Visualization
The following diagram illustrates the logical pathway of chemoselective cross-coupling, highlighting the critical temperature dependence that dictates the reaction's success.
Figure 1: Chemoselective cross-coupling pathway of 1,3-Dibromo-5-iodo-2-methoxybenzene.
To harness the efficiency of this scaffold, the following protocol describes a self-validating Suzuki-Miyaura mono-arylation. The workflow is explicitly designed to prevent over-coupling by strictly controlling the temperature and catalyst reactivity.
Materials:
1,3-Dibromo-5-iodo-2-methoxybenzene (1.0 equiv)
Arylboronic acid (1.05 equiv - strictly controlled to prevent bis-coupling)
Pd(PPh3)4 (0.05 equiv)
Na2CO3 (2.0 equiv, 2M aqueous solution)
Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology:
Degassing (Crucial for Pd(0) stability): In a Schlenk flask, dissolve 1,3-Dibromo-5-iodo-2-methoxybenzene and the arylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle[1].
Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.
Causality: Pd(PPh3)4 is chosen over more reactive, electron-rich catalysts (like Pd(dppf)Cl2 or those with Buchwald ligands) because its moderate reactivity prevents premature insertion into the stronger C-Br bonds.
Base Addition: Add the 2M aqueous Na2CO3 solution (previously degassed).
Causality: The biphasic nature of the reaction and the use of a mild base activates the boronic acid for transmetalation without degrading the starting material or promoting side reactions.
Temperature Control (The Selectivity Checkpoint): Heat the reaction mixture to exactly 65 °C for 12 hours.
Causality: Maintaining the temperature below 80 °C ensures the thermal energy is sufficient to cleave the C-I bond (65 kcal/mol) but insufficient to overcome the activation barrier for the C-Br bond (81 kcal/mol)[2].
Self-Validation (In-Process Control): Monitor the reaction via GC-MS.
Validation Marker: The protocol is self-validating. A successful mono-coupling will yield a product peak in the GC-MS displaying a distinct 1:2:1 isotopic splitting pattern in the molecular ion cluster. This mathematically proves that both bromine atoms remain perfectly intact on the aromatic ring.
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography.
Downstream Applications in Multi-Step Synthesis
Once the initial C-I bond is selectively functionalized, the remaining 1,3-dibromo handles offer symmetrical sites for subsequent bis-coupling (e.g., Buchwald-Hartwig aminations or secondary high-temperature Suzuki couplings). This makes the scaffold highly prized in the synthesis of Y-shaped OLED host materials and dendrimeric pharmaceutical precursors, where symmetrical, late-stage functionalization is required.
References
1. 1,3-Dibromo-5-iodo-2-methoxybenzene | 704909-77-3 - Sigma-Aldrich. Sigma-Aldrich. Available at:
2.[2] Room temperature aerobic Suzuki cross-coupling reactions in DMF/water mixture using zeolite confined palladium(0) nanoclusters as efficient and recyclable catalyst. ResearchGate. Available at:
3.[1] Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at:
Technical Comparison: Site-Selective Functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene
This guide provides an in-depth technical comparison between Suzuki-Miyaura and Stille cross-coupling protocols for the site-selective functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 4-iodo-2,6-di...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Suzuki-Miyaura and Stille cross-coupling protocols for the site-selective functionalization of 1,3-Dibromo-5-iodo-2-methoxybenzene (also known as 4-iodo-2,6-dibromoanisole).
Executive Summary
For the polyhalogenated scaffold 1,3-Dibromo-5-iodo-2-methoxybenzene , the primary synthetic objective is typically site-selective coupling at the C5-position (Iodine) while preserving the C1/C3-Bromines for subsequent diversification.
The Verdict:Suzuki-Miyaura is the recommended first-line approach due to superior atom economy, ease of purification, and high selectivity (>95%) when using mild bases.
The Alternative:Stille Coupling is reserved for cases where the boronic acid partner is unstable (protodeboronation-prone) or when the substrate exhibits extreme base sensitivity, although the methoxy group in this substrate generally confers stability.
Substrate Analysis & Reactivity Profile[1]
The substrate presents a classic case of Kinetic Differentiation .
C5-I Bond: Weakest bond (Bond Dissociation Energy ~65 kcal/mol). Undergoes rapid Oxidative Addition (OA) with Pd(0).
C1/C3-Br Bonds: Stronger bonds (~81 kcal/mol). Furthermore, the C1/C3 positions are sterically shielded by the adjacent C2-Methoxy group (ortho-effect), further retarding the rate of oxidative addition at these sites.
Implication: A catalyst system with controlled activity (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) will exclusively activate the C-I bond at lower temperatures (RT to 60°C), leaving the C-Br bonds intact.
Mechanistic Visualization: Kinetic Selectivity
The following diagram illustrates the competitive oxidative addition pathways, highlighting why the C5-Iodo product is kinetically favored.
Caption: Kinetic competition diagram showing the preferential oxidative addition of Pd(0) into the C-I bond (C5) over the sterically hindered and stronger C-Br bonds.
Protocol A: Suzuki-Miyaura Coupling (Recommended)
The Suzuki coupling is preferred for its "green" profile and the ability to fine-tune selectivity using base strength.
Optimized Protocol (Site-Selective C5-Arylation)
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). The bidentate ligand prevents ligand exchange and enhances stability.
Base: Na₂CO₃ (2.0 equiv). Crucial: Avoid strong bases like KOtBu or Cs₂CO₃ at high temps, as they may promote competitive activation of the C-Br bonds.
Solvent: 1,4-Dioxane/Water (4:1).
Temperature: 60–70 °C.
Step-by-Step Methodology:
Charge: In a reaction vial, combine 1,3-dibromo-5-iodo-2-methoxybenzene (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).
Inert: Seal and purge with Argon for 5 minutes.
Solvent: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ via syringe.
Reaction: Heat to 60 °C. Monitor by HPLC/TLC. The starting material (C-I) should disappear within 2–4 hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.[1]
Purification: Silica gel chromatography. (Note: The product retains the two bromines, making it less polar than fully coupled byproducts).
Protocol B: Stille Coupling (Alternative)
Stille coupling is valuable when the coupling partner is a complex stannane or when the reaction must remain strictly neutral (pH 7).
Additive: CuI (10 mol%) can accelerate the reaction ("Copper effect") allowing lower temperatures, preserving the C-Br bonds.
Temperature: 90–100 °C.
Step-by-Step Methodology:
Charge: Combine substrate (1.0 equiv), Organostannane (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a dry Schlenk flask.
Inert: Evacuate and backfill with Nitrogen (3x).
Solvent: Add anhydrous Toluene.
Reaction: Heat to 90 °C for 12–16 hours.
Quench: Cool to RT. Add aqueous KF solution (saturated) and stir vigorously for 1 hour. This step precipitates the toxic organotin byproducts as polymeric tin fluorides.
Filtration: Filter the resulting suspension through a Celite pad to remove the tin solids.
Purification: Silica gel chromatography.
Comparative Analysis Data
The following table contrasts the performance of both methods for the mono-arylation of 1,3-dibromo-5-iodo-2-methoxybenzene.
Feature
Suzuki-Miyaura
Stille Coupling
Primary Selectivity (C-I vs C-Br)
High (>95%) at 60°C
High (>90%) but requires higher temp
Yield (Isolated)
85–92%
75–85%
Reaction Time
2–6 Hours
12–24 Hours
Atom Economy
High (Boronic acids are low MW)
Low (Stannanes are high MW)
Toxicity
Low (Boron byproducts benign)
High (Organotin is neurotoxic)
Purification Difficulty
Low (Simple extraction)
High (Requires KF workup/special silica)
Cost
Low to Moderate
High (Stannanes and disposal costs)
Decision Matrix: When to use which?
Caption: Decision tree for selecting the optimal coupling method based on substrate stability.
Critical Technical Nuances
The "Ortho-Effect" and C-Br Stability
The methoxy group at C2 is flanked by bromines at C1 and C3. This steric crowding protects the bromines. In Stille coupling, which often requires higher temperatures (100°C+), thermal energy can sometimes overcome this barrier, leading to trace amounts of bis-coupling. Suzuki, operating at 60°C, minimizes this risk significantly.
Purification of Stannanes
If Stille must be used, standard silica chromatography is often insufficient to remove tributyltin chloride traces.
Protocol Tip: Use 10% w/w Potassium Fluoride (KF) on Silica Gel as the stationary phase, or wash the crude organic layer with 1M CsF solution to precipitate insoluble Bu₃SnF.
Catalyst Deactivation
The free iodine released during the oxidative addition can sometimes poison active Pd(0) species by forming PdI₂ clusters.
Suzuki: The excess base helps sequester the iodide.
Stille: The addition of CuI (Copper(I) Iodide) acts as an iodide scavenger and "activator" for the stannane, preventing catalyst arrest.
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025).[3][1][4] Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. BenchChem Application Notes. Link
Rao, M. L. N., et al. (2017). Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes.[5] Organic Chemistry Frontiers, 4, 199–208. Link
Operational Guide: Proper Disposal of 1,3-Dibromo-5-iodo-2-methoxybenzene
Executive Summary This guide defines the mandatory disposal procedures for 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3).[1][2][3] Due to its polyhalogenated structure, this compound is classified as Halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide defines the mandatory disposal procedures for 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS: 704909-77-3).[1][2][3] Due to its polyhalogenated structure, this compound is classified as Halogenated Organic Waste .[2][3] It must never be disposed of in municipal trash, down drains, or mixed with non-halogenated solvents.[3] Strict segregation is required to prevent the formation of toxic byproducts during downstream incineration.[2][3]
Immediate Action Required:
Segregate: Isolate from oxidizers and acids immediately.[2][3]
PPE (Nitrile gloves, eye protection) is mandatory.[2][3]
Structural Safety Insight
The presence of three halogen atoms (2 Bromine, 1 Iodine) on the benzene ring makes this compound resistant to biodegradation.[3] Improper disposal (e.g., standard incineration) can release corrosive hydrogen halides (HBr, HI) and potentially form dioxin-like compounds if not treated at sufficiently high temperatures with appropriate scrubbers.[2][3]
Pre-Disposal Segregation & Handling
Core Directive: Prevent cross-contamination. The most common compliance failure is mixing halogenated solids with non-halogenated liquid waste.[2][3]
If Solid: Collect in a dedicated solid waste container.[2][3]
If in Solution: Collect in "Halogenated Solvent" carboys (e.g., with DCM or Chloroform).[3] Do not mix with non-halogenated solvents (Acetone, Ethanol) if the total halogen content exceeds 1-2%, as this downgrades the waste classification and increases disposal costs.[2][3]
Container Specifications
Recommended: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles with PTFE-lined caps.[1][2][3]
Prohibited: Metal containers (corrosion risk from potential hydrolysis releasing acid halides).[2][3]
Step-by-Step Disposal Protocol
Phase 1: Waste Generation & Collection[1][3]
Don PPE: Wear nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses.[2][3]
Transfer:
Solids: Transfer weigh boats, contaminated paper, and pure solid directly into the Halogenated Solid Waste bin.[2][3]
Liquids: Pour reaction mixtures into the Halogenated Solvent Waste carboy. Use a funnel to prevent spills.[2][3]
Decontamination: Rinse empty reagent bottles with a small amount of compatible halogenated solvent (e.g., Dichloromethane) and add rinsate to the liquid waste container.[2][3] Deface the original label before discarding the empty bottle in glass trash.
Phase 2: Labeling & Documentation
Every container must be labeled before waste is added.[2][3]
Label Content:
Chemical Name: Write out "1,3-Dibromo-5-iodo-2-methoxybenzene".
Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3]
CAS Reference: Add "CAS: 704909-77-3" to the comments section of the tag to assist EHS/Waste vendors.[2][3]
Phase 3: Storage & Pickup[1]
Cap Tightly: Never leave waste containers open in the fume hood.
Secondary Containment: Store the waste bottle in a polyethylene tray to capture leaks.
Request Pickup: When the container is 90% full, seal it and submit a pickup request via your facility's EHS portal.[2][3]
Visual Workflows
Logic Diagram: Waste Stream Selection
This decision tree ensures the compound enters the correct destruction pathway.[2][3]
Figure 1: Decision logic for segregating halogenated aromatic waste.[1][2][3] Note that adding this compound to a non-halogenated solvent converts the entire mixture into halogenated waste.[2][3]
Operational Workflow: From Bench to Disposal
Figure 2: Sequential operational steps for compliant disposal.
Emergency Procedures
Accidental Spills[1][3][4]
Isolate: Evacuate the immediate area if dust is airborne.[2][3][4]
Protect: Ensure you are wearing nitrile gloves, lab coat, and goggles.[3]
Contain:
Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2][3] Scoop into a bag and place in the solid waste bin.
Liquid Spill: Absorb with vermiculite or spill pads.[2][3] Do not use paper towels alone for large solvent spills as they can increase flammability (if dissolved in flammable solvent).[2][3]
Clean: Wipe the area with soap and water.[2][3][5][4] Place all cleanup materials in the Halogenated Waste container.
Exposure Response[1][6][7][8][9]
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2][3][6]
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][6][7] Remove contact lenses if present.[2][3][4][6][8][7]
Inhalation: Move to fresh air immediately.
Regulatory & Compliance Context
This protocol aligns with US EPA standards for halogenated organic waste.[2][3]
EPA Waste Code: While not P-listed, this material typically falls under F-listed codes (e.g., F001/F002) if spent in halogenated solvents, or is characterized as hazardous due to toxicity.[2][3]
Destruction Method: The required disposal method is High-Temperature Incineration with acid gas scrubbing to neutralize the bromine and iodine byproducts.[2][3]
References
PubChem. (2025).[2][3][9] 1,3-Dibromo-5-iodo-2-methoxybenzene (Compound).[1][2][3][10][11][12] National Library of Medicine.[2][3] Retrieved from [Link]
US EPA. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[2][3] 40 CFR Part 261.[2][3] Retrieved from [Link][2]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dibromo-5-iodo-2-methoxybenzene
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated aromatic compounds are a cornerstone for building...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated aromatic compounds are a cornerstone for building molecular complexity. This guide provides essential, in-depth safety protocols for handling 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS No. 201161-11-7), a compound that, while valuable, necessitates stringent safety measures to mitigate potential risks. This document moves beyond a simple checklist, offering a framework for a comprehensive safety culture in your laboratory.
Hazard Assessment: Understanding the Risks
1,3-Dibromo-5-iodo-2-methoxybenzene is a solid that presents several hazards upon exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The assigned GHS pictogram is GHS07, and the signal word is "Warning". These classifications underscore the importance of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of its dust or vapors.
Hazard Classification
GHS Hazard Statement
Signal Word
GHS Pictogram
Skin Irritation (Category 2)
H315: Causes skin irritation
Warning
GHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Warning
GHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
H335: May cause respiratory irritation
Warning
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 1,3-Dibromo-5-iodo-2-methoxybenzene. The following is a detailed breakdown of the required equipment, emphasizing the rationale behind each choice.
Given the serious eye irritation risk (H319), standard safety glasses are insufficient.[1]
Recommendation: Chemical splash goggles that conform to EN166 or NIOSH standards are mandatory.[1] These goggles form a seal around the eyes, providing protection from splashes, dust, and vapors.
For enhanced protection, especially when handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[2]
To prevent skin irritation (H315), comprehensive skin protection is necessary.
Gloves: The choice of glove material is critical. Halogenated aromatic hydrocarbons can be aggressive towards many common glove materials.[3]
Recommended: For incidental contact, nitrile gloves can offer some protection, but for prolonged handling or in case of a spill, more robust options are necessary.[1] Gloves made of Viton® or Silver Shield® are recommended for their excellent resistance to aromatic and chlorinated solvents.[1] Always inspect gloves for any signs of degradation or perforation before use.
Glove Technique: Employ the proper glove removal technique to avoid contaminating your hands.
Lab Coat: A standard, flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1]
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are required. Do not wear perforated shoes or sandals in the laboratory.
To mitigate the risk of respiratory irritation (H335), all handling of 1,3-Dibromo-5-iodo-2-methoxybenzene should be conducted within a certified chemical fume hood.[4]
Standard Operations: For routine handling of small quantities within a fume hood, respiratory protection is typically not required.
Emergency Situations: In the event of a large spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is essential.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.